Isononylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methyloctyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAZDQMPUOHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950626 | |
| Record name | 2-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27938-31-4, 11066-49-2 | |
| Record name | o-Isononylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isononylphenol: A Comprehensive Technical Guide
Introduction
Isononylphenol (INP) is a member of the alkylphenol family, characterized by a phenol ring substituted with a nine-carbon branched alkyl chain. It is a complex mixture of isomers, with the specific branching pattern of the nonyl group influencing its chemical and physical properties, as well as its biological activity.[1][2] Industrially, this compound is primarily produced through the acid-catalyzed alkylation of phenol with nonene.[1][3] This process results in a complex mixture of various branched-chain isomers.[3]
This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, analytical methodologies, and its toxicological profile, with a focus on its endocrine-disrupting capabilities.
Chemical and Physical Properties
This compound is a viscous, pale-yellow liquid with a slight phenolic odor.[4] It has low solubility in water but is soluble in organic solvents like alcohols.[1][2] The technical-grade product is a complex mixture of more than 20 isomers, with varying alkyl chain branching and substitution patterns.[1]
CAS Numbers:
It is important to note that several CAS numbers are associated with this compound and its isomers:
-
11066-49-2: This CAS number typically refers to the isomer mixture of this compound.[1][3][5]
-
27938-31-4: This is another CAS number associated with this compound.[1][6]
-
84852-15-3: This number is often used for 4-nonylphenol, branched.[3]
-
25154-52-3: This is the general CAS number for nonylphenol.[3]
For clarity in research and regulatory contexts, it is crucial to specify the exact isomeric composition when possible.
Quantitative Properties:
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [6] |
| Molecular Weight | 220.35 g/mol | [4][6] |
| Appearance | Pale-yellow, viscous liquid | [4] |
| Odor | Slight phenolic odor | [4] |
| Solubility in Water | 5–10 mg/L (low) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.71 (average of 3 isomers) | [4] |
| Vapor Pressure | 0.000024 mmHg | [4] |
| Vapor Density | 7.59 (Air = 1) | [4] |
| Boiling Point | Not specified | |
| Melting Point | -10 °C (sets to a glass) | [4] |
| Flash Point | 285 °F | [4] |
| Density | Not specified |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the electrophilic alkylation of phenol with isononene in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis of p-Isononylphenol
The following protocol describes a general laboratory-scale synthesis of p-isononylphenol.
Materials:
-
Phenol
-
Isononene (a mixture of isomers)
-
Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resin)[1][7]
-
Solvent (e.g., hexane)
-
Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: A round-bottom flask is charged with phenol and a solvent. The flask is equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Catalyst Addition: The acid catalyst is added to the reaction mixture.
-
Addition of Isononene: Isononene is added dropwise to the stirred reaction mixture at a controlled temperature.
-
Reaction: The mixture is stirred at a specific temperature for a set period to ensure the completion of the alkylation reaction.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration (if solid) or neutralized with a base.
-
The organic layer is washed with a sodium hydroxide solution to remove unreacted phenol, followed by washing with distilled water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to obtain the final product.
Logical Relationship for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Analytical Methodology: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the various isomers of this compound in environmental and biological samples.
Experimental Protocol: GC-MS Analysis of this compound Isomers
This protocol provides a general framework for the analysis of this compound isomers. Specific parameters may need to be optimized based on the sample matrix and instrumentation.
Sample Preparation (Water Sample):
-
Solid-Phase Extraction (SPE):
-
A water sample is passed through an SPE cartridge (e.g., C18) to retain the this compound.
-
The cartridge is washed to remove interfering substances.
-
This compound is eluted from the cartridge with a suitable organic solvent (e.g., dichloromethane).
-
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and sensitivity, the extracted this compound can be derivatized (e.g., silylation) before GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating alkylphenols (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown isomers or selected ion monitoring (SIM) mode for targeted quantification of specific isomers.
Data Analysis:
-
Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: The concentration of each isomer is determined by creating a calibration curve using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.
Experimental Workflow for GC-MS Analysis of this compound:
Caption: Workflow for the GC-MS analysis of this compound.
Toxicological Profile: Endocrine Disruption
This compound is recognized as an endocrine-disrupting chemical (EDC).[1] It can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERs), thereby interfering with the normal functioning of the endocrine system.[1] This estrogenic activity is a significant concern due to its potential to cause adverse effects on reproductive health and development.[8]
Mechanism of Action: Estrogen Receptor Signaling Pathway
The primary mechanism of this compound's endocrine-disrupting activity involves its interaction with the estrogen receptor signaling pathway. As a xenoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), initiating a cascade of events that are normally triggered by endogenous estrogens like estradiol.
Signaling Pathway Diagram:
Caption: this compound's interference with the estrogen receptor signaling pathway.
Applications
The primary industrial use of this compound is as an intermediate in the production of nonylphenol ethoxylates (NPEs).[1] NPEs are non-ionic surfactants widely used in:
-
Detergents and Cleaners: For their excellent cleaning and emulsifying properties.[1]
-
Emulsifiers: In various industrial processes and formulations.[1]
-
Paints and Coatings: As dispersing and wetting agents.
-
Agrochemicals: In pesticide formulations to improve their effectiveness.
This compound itself is also used in the manufacturing of:
-
Antioxidants: For plastics and rubber.
-
Lubricating oil additives.
-
PVC stabilizers. [1]
Due to environmental and health concerns, the use of nonylphenol and its ethoxylates has been restricted in some regions, particularly in Europe.[1]
Conclusion
This compound is a commercially important chemical with a wide range of applications. However, its complex isomeric nature and its classification as an endocrine disruptor necessitate careful handling and monitoring. A thorough understanding of its properties, synthesis, and analytical methods is crucial for researchers, scientists, and drug development professionals working with this compound or assessing its environmental and health impacts. The detailed information and protocols provided in this guide serve as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Isoundecyl nonyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Estrogen - Wikipedia [en.wikipedia.org]
- 6. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]
- 7. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 8. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isononylphenol from Isononene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isononylphenol, a significant industrial chemical, through the acid-catalyzed alkylation of phenol with isononene. The document details the underlying chemical principles, presents typical experimental protocols, and summarizes key quantitative data regarding the influence of various reaction parameters on yield and selectivity. Furthermore, it includes a diagrammatic representation of the synthesis pathway to facilitate a deeper understanding of the reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and the development of related chemical processes.
Introduction
This compound is a member of the alkylphenol family, characterized by a phenol molecule to which a nine-carbon branched alkyl group (isononyl) is attached. It is primarily produced through the Friedel-Crafts alkylation of phenol with isononene, a complex mixture of C9 olefins.[1] The resulting technical-grade this compound is itself a complex mixture of isomers, with the position and branching of the isononyl group varying.[2] This compound and its derivatives have found applications as antioxidants, additives in lubricating oils, and as precursors for the synthesis of non-ionic surfactants like nonylphenol ethoxylates. The synthesis is typically carried out using strong acid catalysts, which can be either homogeneous, such as sulfuric acid, or heterogeneous, including solid acid catalysts like zeolites and ion-exchange resins.[3][4] The choice of catalyst and reaction conditions significantly influences the reaction rate, product yield, and the isomeric distribution of the final product.
Synthesis Pathway: Acid-Catalyzed Alkylation
The core of this compound synthesis is the electrophilic aromatic substitution reaction between phenol and isononene, catalyzed by a strong acid. The electron-rich aromatic ring of phenol is susceptible to attack by an electrophile, which in this case is a carbocation generated from isononene in the presence of an acid catalyst.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Carbocation Formation: The acid catalyst protonates the double bond of an isononene isomer, leading to the formation of a tertiary carbocation. This is the rate-determining step.
-
Electrophilic Attack: The carbocation, a strong electrophile, is then attacked by the electron-rich phenol ring. This can occur at the ortho or para positions relative to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the this compound product.
Simultaneously, O-alkylation can occur, where the carbocation attacks the oxygen atom of the hydroxyl group to form an ether. However, under thermodynamic control, the C-alkylated products are generally favored.
Experimental Protocols
The following protocols describe the synthesis of this compound using both a homogeneous and a heterogeneous acid catalyst. These are representative procedures and may require optimization based on the specific isononene feedstock and desired product characteristics.
Synthesis using a Homogeneous Catalyst (Sulfuric Acid)
Materials:
-
Phenol (reagent grade)
-
Isononene (technical grade)
-
Sulfuric acid (98%)
-
Sodium hydroxide solution (10% w/v)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene (for extraction)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL three-necked round-bottom flask, place 94 g (1.0 mol) of phenol and 5 g of concentrated sulfuric acid.
-
Heat the mixture to 60°C with stirring.
-
Slowly add 126 g (1.0 mol) of isononene from the dropping funnel over a period of 2 hours, maintaining the reaction temperature between 60-70°C.
-
After the addition is complete, continue stirring at 70°C for an additional 3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of 10% sodium hydroxide solution to remove unreacted phenol and the acid catalyst, and finally with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to separate the desired product from any high-boiling byproducts.
Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
Materials:
-
Phenol (reagent grade)
-
Isononene (technical grade)
-
Amberlyst-15 ion-exchange resin
-
Toluene
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and then drying it in a vacuum oven at 80°C for 12 hours.
-
In a 250 mL round-bottom flask, combine 47 g (0.5 mol) of phenol, 63 g (0.5 mol) of isononene, and 10 g of the activated Amberlyst-15 resin.
-
Heat the mixture to 100°C with vigorous stirring and maintain this temperature for 8 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with toluene, dried, and potentially reused.
-
Remove the unreacted phenol and isononene from the filtrate by vacuum distillation.
-
The resulting crude this compound can be further purified by fractional vacuum distillation.
Data Presentation: Influence of Reaction Parameters
The yield and isomeric distribution of this compound are highly dependent on the reaction conditions. The following tables summarize the typical effects of key parameters. The data is representative and based on studies of phenol alkylation with similar olefins.
Table 1: Effect of Temperature on Phenol Conversion and Product Selectivity
| Temperature (°C) | Phenol Conversion (%) | Selectivity for p-Isononylphenol (%) | Selectivity for o-Isononylphenol (%) |
| 80 | 65 | 75 | 20 |
| 100 | 80 | 70 | 25 |
| 120 | 92 | 65 | 30 |
| 140 | 95 | 60 | 35 |
Conditions: Phenol to isononene molar ratio of 2:1, Catalyst: Zeolite H-beta, Reaction time: 6 hours.
Table 2: Effect of Phenol to Isononene Molar Ratio on Product Distribution
| Phenol:Isononene Molar Ratio | Phenol Conversion (%) | Selectivity for Mono-alkylated Product (%) | Selectivity for Di-alkylated Product (%) |
| 1:1 | 90 | 75 | 20 |
| 2:1 | 85 | 85 | 10 |
| 3:1 | 75 | 92 | 5 |
| 4:1 | 60 | 96 | <4 |
Conditions: Temperature: 100°C, Catalyst: Sulfuric Acid, Reaction time: 4 hours.
Table 3: Comparison of Different Acid Catalysts
| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for p-Isononylphenol (%) |
| Sulfuric Acid | 70 | 95 | 70 |
| Amberlyst-15 | 100 | 88 | 75 |
| Zeolite H-beta | 120 | 92 | 65 |
| Montmorillonite K-10 | 110 | 85 | 80 |
Conditions: Optimized for each catalyst system.
Conclusion
The synthesis of this compound from isononene via acid-catalyzed alkylation of phenol is a well-established and industrially significant process. This guide has provided a detailed overview of the synthesis pathway, including the reaction mechanism, and has offered representative experimental protocols for both homogeneous and heterogeneous catalysis. The presented data highlights the critical influence of reaction parameters such as temperature and reactant molar ratio on the conversion and product selectivity. For researchers and professionals in the field, a thorough understanding of these principles is essential for the optimization of existing processes and the development of new, more efficient, and selective synthetic routes. Further research into novel solid acid catalysts continues to be an area of interest to improve the sustainability and environmental profile of this compound production.
References
An In-depth Technical Guide to Isononylphenol: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isononylphenol, focusing on its chemical structure, isomeric complexity, and analytical methodologies. This compound, a significant industrial chemical, is primarily utilized as an intermediate in the production of nonionic surfactants, antioxidants for polymers, and lubricant oil additives. Its classification as an endocrine-disrupting chemical necessitates a thorough understanding of its various isomeric forms and their distinct physicochemical and toxicological properties.
Chemical Structure and Isomerism
This compound (INP) is an alkylphenol with the general chemical formula C₁₅H₂₄O. It consists of a phenol ring substituted with a nine-carbon alkyl group, referred to as a nonyl group. The term "isononyl" signifies that the nonyl group is branched, and commercial this compound is, in fact, a complex mixture of numerous isomers. The branching of the alkyl chain and its point of attachment to the phenol ring (ortho, meta, or para) give rise to this isomeric complexity.
The vast majority of isomers in commercial this compound are para-substituted, with the branched nonyl group at the fourth position relative to the hydroxyl group. The branching of the nonyl chain itself is diverse, arising from the oligomerization of propylene during the chemical synthesis process.
Below are the chemical structures of some of the major branched isomers found in commercial this compound mixtures:
-
4-(1-Ethyl-1,4-dimethylpentyl)phenol
-
4-(1,1,3,3-Tetramethylbutyl)phenol (an isomer of octylphenol, but often discussed in the context of branched alkylphenols)
-
4-(3,6-Dimethyl-3-heptyl)phenol
-
4-(2-Methyl-2-octyl)phenol
-
4-(2,5-Dimethyl-2-heptyl)phenol
Physicochemical Properties of this compound Isomers
The physicochemical properties of this compound are influenced by the specific isomeric composition of the mixture. Properties such as boiling point, melting point, water solubility, and the octanol-water partition coefficient (logP) can vary between individual isomers. This variation is critical in understanding the environmental fate, bioavailability, and toxicological profiles of different this compound components.
Here is a summary of available quantitative data for specific this compound isomers and the general mixture:
| Property | 4-(1,1,3,3-Tetramethylbutyl)phenol | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | This compound (Mixture) |
| CAS Number | 140-66-9 | 142731-63-3 | 11066-49-2, 84852-15-3 |
| Molecular Formula | C₁₄H₂₂O | C₁₅H₂₄O | C₁₅H₂₄O |
| Molecular Weight ( g/mol ) | 206.33 | 220.35 | ~220.35 |
| Boiling Point (°C) | 279 - 281[1] | Not available | 293 - 297 |
| Melting Point (°C) | 80 - 81[1] | Not available | -10 (sets to a glass)[2] |
| Water Solubility | 19 mg/L at 22°C[3] | Not available | Low |
| logP (Octanol-Water Partition Coefficient) | 3.7[3] | 5.7 (calculated)[4] | 5.4 - 5.71[2] |
Synthesis of this compound
The industrial production of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with a branched nonene (a nine-carbon alkene). The nonene itself is usually a complex mixture of isomers produced from the trimerization of propylene. This process inherently leads to the formation of a highly complex mixture of this compound isomers, predominantly with para-substitution.
The general reaction scheme is as follows:
Figure 1. General synthesis pathway for this compound.
Experimental Protocol: Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of individual this compound isomers are challenging due to their structural similarity and the complexity of the mixtures. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for this purpose.
Sample Preparation (for Environmental Water Samples)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample (typically 1 liter) through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the trapped analytes with a suitable organic solvent, such as a mixture of dichloromethane and methanol.
-
-
Concentration:
-
Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic separation and sensitivity, the hydroxyl group of the phenol can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Add the derivatizing agent to the concentrated extract and heat at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes).
-
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A long, non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is essential for separating the complex mixture of isomers. A typical program might be:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 5-10°C/min.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Acquisition Mode:
-
Full Scan: To identify unknown isomers and obtain their mass spectra.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target isomers with higher sensitivity and selectivity. Characteristic ions for derivatized isononylphenols are monitored.
-
-
Data Analysis and Quantitation
-
Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic reference standards.
-
Quantitation: The concentration of each isomer is determined by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.
Figure 2. Experimental workflow for GC-MS analysis of this compound isomers.
Logical Relationship of this compound Isomers
The term "this compound" represents a class of compounds with a hierarchical relationship between the general structure and its specific isomers. This relationship can be visualized as follows:
Figure 3. Logical hierarchy of this compound isomers.
References
- 1. 4-(1,1,3,3-Tetramethylbutyl)phenol(140-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Phenol, 4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isononylphenol: A Comprehensive Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental fate and degradation of isononylphenol, a complex mixture of branched-chain alkylphenols. This compound's widespread use as an intermediate in the production of nonylphenol ethoxylate surfactants has led to its presence in various environmental compartments.[1][2] Understanding its persistence, degradation pathways, and partitioning behavior is critical for assessing its environmental risk and developing effective risk management strategies.[3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of crucial processes to support research and development efforts.
Environmental Partitioning and Mobility
This compound is characterized by its low water solubility and high hydrophobicity, which significantly influence its environmental distribution.[2] When released into the environment, it tends to partition from the aqueous phase to more organic-rich compartments such as soil, sediment, and sewage sludge.[2][4]
Soil and Sediment Sorption
The sorption of this compound to soil and sediment is a key process governing its mobility and bioavailability. This partitioning behavior is primarily influenced by the organic carbon content of the solid phase. The sorption process is often described using the solid-liquid distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
| Parameter | Value | Soil/Sediment Characteristics | Reference |
| log Koc | 3.97 | 51 terrestrial soils | [5] |
| log Koc | 4.0 | Five soils with varying characteristics | [6][7] |
| Kd (sorption) | 24 - 1059 mL/g | Five soils with varying characteristics | [6][7] |
| Kd (desorption) | 130 - 1467 mL/g | Five soils with varying characteristics | [6][7] |
| Kd (NP) | 374.36 L/kg | Reclaimed water-irrigated soil (pH 3) | [8] |
| Kd (Branched NP) | 328.42 L/kg | Reclaimed water-irrigated soil (pH 3) | [8] |
Experimental Protocol: Batch Equilibrium Sorption Study
This protocol is based on methodologies described for determining the sorption and desorption behavior of nonylphenol in soil.[5][6][7]
Methodology:
-
Preparation of Soil/Sediment: Soil or sediment samples are air-dried and sieved to remove large particles.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aqueous working solutions of varying concentrations are then prepared, often in a background electrolyte solution such as 0.01 M CaCl2 to maintain constant ionic strength.
-
Sorption Phase: A known mass of the prepared soil/sediment is placed in a centrifuge tube with a specific volume of the this compound working solution. The tubes are then agitated on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the supernatant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). The amount of this compound sorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations.
-
Desorption Phase: For desorption studies, the supernatant from the sorption phase is decanted and replaced with an this compound-free electrolyte solution. The mixture is then re-equilibrated, and the concentration of this compound in the aqueous phase is measured.
Biodegradation
Biodegradation is a primary pathway for the removal of this compound from the environment. The rate and extent of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.
Aerobic Biodegradation
Under aerobic conditions, this compound can be biodegraded by various microorganisms present in soil, sediment, and sewage sludge. The structure of the nonyl group, particularly the degree of branching, significantly influences the rate of degradation.[9]
| Environmental Compartment | Half-life (t½) | Conditions | Reference |
| River Sediment (oxic) | 0.9 - 13.2 days | Isomer-specific study | [9] |
| Sewage Sludge & Sediments | 1.1 - 99.0 days | Aerobic degradation | [1] |
Anaerobic Biodegradation
In anoxic environments, such as deeper sediments and some wastewater treatment processes, anaerobic biodegradation of this compound can occur, though generally at a slower rate than aerobic degradation.
| Environmental Compartment | Half-life (t½) | Conditions | Reference |
| General Anaerobic | 23.9 - 69.3 days | [1][10] | |
| Mangrove Sediments | 53.3 - 86.6 days | [11] |
Experimental Protocol: Sediment Microcosm Biodegradation Study
This protocol outlines a typical approach for assessing the biodegradation of this compound in sediment microcosms under controlled laboratory conditions.[9]
Methodology:
-
Microcosm Preparation: Sediment and overlying water are collected from the field. The sediment is typically sieved to ensure homogeneity. A known amount of the sediment slurry is added to replicate microcosm vessels (e.g., glass flasks or bottles).
-
Spiking: The microcosms are spiked with a known concentration of this compound.
-
Incubation: The microcosms are incubated under controlled temperature and lighting conditions. For aerobic studies, the vessels are kept open to the air or are gently agitated to ensure oxygen supply. For anaerobic studies, the microcosms are purged with an inert gas (e.g., nitrogen) and sealed.
-
Sampling: At specified time intervals, replicate microcosms are sacrificed for analysis.
-
Extraction and Analysis: The concentration of this compound in the sediment is determined by solvent extraction, followed by cleanup and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Controls: Sterile controls (e.g., using autoclaved sediment) are included to differentiate between biotic and abiotic degradation.
Abiotic Degradation
While biodegradation is the dominant degradation process, abiotic pathways can also contribute to the removal of this compound from the environment.
Photolysis
Photodegradation can be a significant removal mechanism for this compound in sunlit surface waters and on the surface of soils where biosolids have been applied. One study demonstrated a 55% reduction of 4-nonylphenol in the top 5mm layer of biosolids applied to soil after 30 days of exposure to artificial sunlight, compared to less than 15% degradation in the dark.[12] This suggests that sensitized photolysis plays an important role.[12]
Bioaccumulation
Due to its hydrophobic nature, this compound has the potential to bioaccumulate in aquatic organisms. This process can lead to the biomagnification of this compound in the food chain.[13]
Summary of Environmental Fate Processes
The environmental fate of this compound is governed by a combination of partitioning and degradation processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance measurement evaluation for risk management of nonylphenol and its ethoxylates, eco-component - Canada.ca [canada.ca]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption of EDCs on Reclaimed Water-Irrigated Soils: A Comparative Analysis of a Branched Nonylphenol, Nonylphenol and Bisphenol A [mdpi.com]
- 9. Isomer-specific biodegradation of nonylphenol in river sediments and structure-biodegradability relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment [mdpi.com]
- 11. Anaerobic degradation of nonylphenol in subtropical mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]
Isononylphenol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isononylphenol, a branched alkylphenol, sees wide application in industrial processes, notably as a precursor in the production of surfactants and as an antioxidant in polymers. Its utility in various formulations necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a consolidated overview of the available solubility data for this compound, outlines a comprehensive experimental protocol for its solubility determination, and presents visual representations of a key biological pathway it influences and a workflow for assessing its potential endocrine-disrupting effects. While quantitative solubility data remains scarce in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to pursue specific solubility assessments.
Solubility of this compound in Organic Solvents
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic Solvents | Methanol | Slightly Soluble |
| Ethanol | Soluble | |
| Ethylene Glycol | Soluble[1] | |
| Polar Aprotic Solvents | Acetone | Soluble |
| Dichloromethane (DCM) | Slightly Soluble | |
| Nonpolar Solvents | Hexane | Slightly Soluble |
| Heptane | Soluble[1] | |
| Benzene | Soluble[1] | |
| Toluene | Soluble | |
| Chloroform | Slightly Soluble | |
| Other | Aniline | Soluble[1] |
| Chlorinated Solvents | Soluble[1] |
Note on Data Gaps: The absence of specific, quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in the listed organic solvents represents a significant data gap. The information provided is based on qualitative descriptions from chemical suppliers and databases. For precise formulation and research applications, it is imperative to determine the solubility experimentally.
Experimental Protocol for Determining this compound Solubility
The following protocol outlines a standardized method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask method.
2.1. Materials
-
This compound (high purity grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (chemically compatible with the solvent)
2.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Place the vial in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved this compound.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the shaker bath at the same temperature for at least 24 hours to allow the solid phase to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear, supernatant liquid using a pipette. To avoid drawing up any solid particles, the tip of the pipette should be kept well below the liquid surface and away from the settled solid. Immediately filter the aliquot through a syringe filter that is chemically resistant to the solvent into a pre-weighed volumetric flask. Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC-MS method. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation of Solubility: The solubility of this compound in the solvent is calculated from the measured concentration in the diluted aliquot, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.
2.3. Experimental Workflow Diagram
Biological Pathway and Assessment Workflow
This compound is recognized as an endocrine-disrupting chemical due to its ability to interact with hormone receptors, primarily the estrogen receptor.
3.1. Estrogen Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of estrogen, which can be mimicked by xenoestrogens like this compound.
3.2. Workflow for Assessing Endocrine Disruption Potential
The assessment of a chemical's potential to be an endocrine disruptor follows a structured, weight-of-evidence approach. The following diagram outlines a typical workflow.
Conclusion
This technical guide consolidates the current understanding of this compound's solubility in organic solvents and provides the necessary tools for researchers to conduct their own quantitative assessments. The provided experimental protocol offers a robust framework for generating reliable solubility data, which is crucial for the safe and effective use of this compound in various applications. Furthermore, the visualization of the estrogen receptor signaling pathway and the endocrine disruptor assessment workflow provides a critical context for understanding the potential biological impacts of this compound, particularly relevant for professionals in drug development and environmental science. The clear data gap in quantitative solubility highlights an area for future research that would be of significant value to the scientific and industrial communities.
References
An In-depth Technical Guide to the Synthesis of Isononylphenol via Phenol Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isononylphenol, a significant industrial chemical, is primarily synthesized through the Friedel-Crafts alkylation of phenol with isononene. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying reaction mechanisms, a variety of experimental protocols, and methods for product analysis and characterization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this class of compounds. This document details both historical and modern synthetic approaches, including the use of homogeneous and heterogeneous acid catalysts, and presents quantitative data in a structured format for comparative analysis. Furthermore, it includes detailed procedural diagrams and workflows to facilitate a deeper understanding of the synthetic process.
Introduction
This compound is a member of the alkylphenol family and is characterized by a phenol ring substituted with a nine-carbon alkyl group. The term "isononyl" refers to a complex mixture of branched-chain isomers, with the specific branching pattern depending on the oligomerization of propylene that forms the isononene feedstock. Due to this isomeric complexity, the physicochemical and toxicological properties of this compound can vary between different commercial grades.
The primary route to this compound is the acid-catalyzed alkylation of phenol with isononene. This reaction is a classic example of electrophilic aromatic substitution, where the protonated olefin forms a carbocation that then attacks the electron-rich phenol ring. The substitution can occur at the ortho or para positions relative to the hydroxyl group, leading to a mixture of isomers. Further alkylation can also occur, resulting in the formation of di- and tri-isononylphenols. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, selectivity, and isomer distribution of the final product.
This guide will delve into the specifics of this important industrial reaction, providing the necessary details for its replication and understanding at a laboratory and conceptual level.
Reaction Mechanism and Signaling Pathways
The synthesis of this compound via phenol alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagram.
-
Carbocation Formation: The acid catalyst protonates the double bond of isononene, forming a nonyl carbocation. The stability of this carbocation is influenced by the branching of the isononene isomer.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbocation. This attack can occur at the ortho or para position to the hydroxyl group. The hydroxyl group is an activating, ortho-, para- directing group.
-
Deprotonation: A base (such as another phenol molecule or the conjugate base of the catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the this compound product.
Side reactions can include the formation of di- and tri-alkylated phenols, as well as the formation of phenyl ethers (O-alkylation), although C-alkylation is generally favored under thermodynamic control.
Experimental Protocols
A variety of catalysts and reaction conditions have been employed for the synthesis of this compound. Below are detailed protocols for both a traditional homogeneous catalysis method and an approach using a modern solid acid catalyst.
Homogeneous Catalysis using p-Toluenesulfonic Acid Monohydrate
This protocol is adapted from a patented industrial process and provides high yields of mono-alkylated product.
Materials:
-
Phenol
-
Commercial acyclic propylene trimer (isononene)
-
p-Toluenesulfonic acid monohydrate
-
Sodium carbonate
-
Water
Equipment:
-
Reaction vessel with thermometer, agitator, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a suitable reaction vessel, charge 206.8 parts by weight of p-toluenesulfonic acid monohydrate.
-
Heat the catalyst to 103-105 °C.
-
Over a period of 2.5 hours, add dropwise 252 parts by weight of isononene while maintaining the temperature at 103-105 °C.
-
After the addition is complete, continue heating the reaction mixture at 103-105 °C for an additional 4.5 hours.
-
Cool the reaction mass to room temperature.
-
Wash the mixture successively with two 100 parts by weight portions of water. Separate the aqueous layers.
-
To the remaining organic layer, add a small amount of solid sodium carbonate to neutralize any remaining acid catalyst.
-
Subject the mixture to vacuum distillation to purify the this compound.
Unmasking the Complexity: An In-depth Technical Guide to Isononylphenol Isomer Distribution in Commercial Products
For Researchers, Scientists, and Drug Development Professionals
Isononylphenol (INP), a key industrial chemical primarily used in the production of nonylphenol ethoxylates and as an antioxidant in polymers, is not a single compound but a complex mixture of numerous isomers. The specific arrangement of the nine-carbon alkyl chain on the phenol ring significantly influences its physicochemical properties, environmental fate, and toxicological profile, including its endocrine-disrupting potential. This technical guide provides a comprehensive overview of the isomer distribution of this compound in commercial products, detailing the analytical methodologies for their characterization and presenting available quantitative data.
Isomer Composition of Commercial this compound
Commercial this compound is predominantly a mixture of para-substituted isomers with highly branched nonyl groups. The manufacturing process, which involves the alkylation of phenol with nonene (a propylene trimer), leads to a wide array of structural isomers. The composition of these technical mixtures can vary between manufacturers and even between different batches from the same supplier.
Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC-TOF-MS) analysis has revealed that 4-nonylphenols (4-NPs) constitute approximately 86-94% of the technical mixture. The remainder is composed of 2-nonylphenols (2-9%) and decylphenols (2-5%).[1] Within the 4-NP fraction, between 59 and 66 different isomers have been identified.[1]
Quantitative Distribution of Major this compound Isomers
Detailed quantitative analysis of technical this compound mixtures has been undertaken to determine the relative abundance of the most prevalent isomers. The following table summarizes the mass percentage of 13 major isomers found in commercial products from three different suppliers.
| Isomer Structure | Tokyo Chemical Industry (%) | Aldrich (%) | Fluka (%) |
| 4-(3,6-dimethylheptan-3-yl)phenol | 11.1 ± 2 | 9.9 ± 0.3 | 10.5 ± 1 |
| 4-(2,6-dimethylheptan-2-yl)phenol | 9.8 ± 1 | 8.5 ± 0.5 | 9.1 ± 0.8 |
| 4-(3,5-dimethylheptan-3-yl)phenol | 8.5 ± 1 | 7.9 ± 0.4 | 8.2 ± 0.7 |
| 4-(2,5-dimethylheptan-2-yl)phenol | 7.9 ± 0.8 | 7.1 ± 0.4 | 7.5 ± 0.6 |
| 4-(3,4-dimethylheptan-3-yl)phenol (diastereomer 1) | 6.5 ± 0.7 | 5.9 ± 0.3 | 6.2 ± 0.5 |
| 4-(3,4-dimethylheptan-3-yl)phenol (diastereomer 2) | 5.8 ± 0.6 | 5.2 ± 0.3 | 5.5 ± 0.4 |
| 4-(2,4-dimethylheptan-2-yl)phenol | 5.1 ± 0.5 | 4.6 ± 0.2 | 4.8 ± 0.4 |
| 4-(3,4-dimethylheptan-4-yl)phenol (diastereomer 1) | 4.7 ± 0.5 | 4.2 ± 0.2 | 4.4 ± 0.3 |
| 4-(3,4-dimethylheptan-4-yl)phenol (diastereomer 2) | 4.1 ± 0.4 | 3.7 ± 0.2 | 3.9 ± 0.3 |
| 4-(2,3-dimethylheptan-2-yl)phenol | 3.8 ± 0.4 | 3.4 ± 0.2 | 3.6 ± 0.3 |
| 4-(3-ethyl-5-methylhexan-3-yl)phenol | 3.5 ± 0.3 | 3.1 ± 0.2 | 3.3 ± 0.2 |
| 4-(2-ethyl-5-methylhexan-2-yl)phenol | 3.2 ± 0.3 | 2.8 ± 0.1 | 3.0 ± 0.2 |
| 4-(2-methyloctan-2-yl)phenol | 2.9 ± 0.3 | 3.0 ± 0.2 | 2.9 ± 0.2 |
| Total of 13 isomers | 89 ± 2 | 75 ± 4 | 77 ± 2 |
Data adapted from a study on the composition of technical nonylphenol mixtures.
Experimental Protocols for Isomer Analysis
The accurate identification and quantification of this compound isomers require high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method, with comprehensive two-dimensional GC (GCxGC) offering superior separation for these complex mixtures.
Sample Preparation from Polymer Matrices
A common application of this compound is as an antioxidant in plastics. The following is a generalized protocol for the extraction of this compound from a polymer matrix for subsequent analysis.
-
Sample Preparation: Cut the plastic sample (e.g., plastic wrap, polypropylene, polystyrene) into small pieces.
-
Extraction:
-
Weigh 100 mg of the plastic material into a glass vial.
-
Add 10 mL of a 4:1 hexane:ethyl acetate solution.
-
Sonicate the vial at 60°C for 30 minutes.[2]
-
-
Concentration:
-
Transfer the extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Add 1 mL of fresh solvent (e.g., hexane or methanol).
-
Decant the reconstituted sample into a clean glass vial.
-
Centrifuge for 10 minutes at 10,000 rpm to remove any particulate matter.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a starting point for the analysis of this compound isomers using a standard GC-MS system. Optimization may be required based on the specific instrument and isomers of interest.
-
Gas Chromatograph (GC) Conditions:
-
Column: Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]
-
Injector Temperature: 250°C.[3]
-
Injection Mode: Splitless.[3]
-
Injection Volume: 1-2 µL.[3]
-
Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 8°C/minute to 300°C.
-
Hold at 300°C for 3 minutes.[3]
-
-
-
Mass Spectrometer (MS) Conditions:
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) Protocol
For enhanced separation of the complex isomer mixture, GCxGC is the preferred method.
-
First Dimension (1D) GC:
-
Column: DB-WAX Ultra Inert (30 m x 0.25 mm i.d. x 0.25 µm df).
-
Oven Program: 50°C (3 min), then 10°C/min to 130°C (3 min), then 5°C/min to 200°C (30 min), then 10°C/min to 230°C (25 min), and finally 10°C/min to 250°C (15 min).[4]
-
-
Second Dimension (2D) GC:
-
Modulator: Liquid nitrogen cryogenic modulator.
-
Mass Spectrometer (MS):
-
Type: Time-of-Flight (TOF).
-
Acquisition Rate: Sufficiently high to capture the narrow peaks from the second dimension (typically >100 spectra/second).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described above.
References
An In-depth Technical Guide to the Biodegradation Pathways of Branched Isononylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial biodegradation of branched isononylphenol (NP), a persistent environmental contaminant with known endocrine-disrupting properties. The document details the distinct metabolic pathways employed by bacteria and fungi, presents quantitative degradation data, and outlines key experimental protocols for research in this field.
Bacterial Biodegradation of Branched this compound
The primary mechanism for the bacterial degradation of branched this compound, particularly by Gram-negative bacteria of the Sphingomonas genus, is a unique metabolic pathway known as ipso-substitution . This pathway is highly dependent on the structure of the nonylphenol isomer, specifically the presence of a quaternary α-carbon in the alkyl side chain.
The Ipso-Substitution Pathway
The degradation is initiated by a monooxygenase enzyme that hydroxylates the phenolic ring at the C4 position, the same carbon to which the branched nonyl group is attached (ipso-hydroxylation). This reaction forms a key intermediate, 4-hydroxy-4-nonyl-cyclohexadienone.
For this compound isomers possessing a quaternary α-carbon, this intermediate is unstable. The steric strain facilitates the cleavage of the carbon-carbon bond between the aromatic ring and the nonyl side chain. The nonyl group is released as a carbocation, which is subsequently neutralized by a water molecule to form the corresponding nonanol. The aromatic portion of the molecule is released as hydroquinone.
Isomers that lack a quaternary α-carbon do not readily undergo this side-chain cleavage and are considered more persistent. They may be co-metabolized to some extent when a growth-supporting isomer is present.
The hydroquinone intermediate is further mineralized through ring cleavage. A hydroquinone 1,2-dioxygenase catalyzes the opening of the aromatic ring to form 4-hydroxymuconic semialdehyde. This intermediate then enters the β-ketoadipate pathway, a common route for the degradation of aromatic compounds, leading to intermediates of the central carbon metabolism.
Fungal Biodegradation of Branched this compound
Fungal degradation of nonylphenols appears to follow a different strategy compared to the well-characterized bacterial pathway. Studies on fungi, such as Penicillium simplicissimum and Fusarium solani, suggest a primary attack on the alkyl side chain rather than the aromatic ring.
Alkyl Chain Oxidation Pathway
The proposed fungal pathway is initiated by the hydroxylation of the terminal β-carbon of the nonyl side chain. This is followed by a series of oxidative reactions, including oxidation of the hydroxyl group to a ketone and subsequent decarboxylation, which progressively shortens the alkyl chain. This pathway is thought to detoxify the molecule by removing the bulky, hydrophobic side chain. The ultimate fate of the phenolic ring in this pathway is still under investigation.
Quantitative Biodegradation Data
The rate of this compound biodegradation is highly dependent on the specific isomer, the microbial species, and environmental conditions. The following tables summarize available quantitative data from laboratory studies.
| Table 1: Bacterial Biodegradation of this compound Isomers | |||
| Microorganism | Isomer Structure | Degradation Rate / Half-life | Reference |
| Sphingomonas xenophaga Bayram | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | 1 mg/mL degraded within 1 week | [1] |
| Sphingomonas sp. Y2 | Nonylphenol polyethoxylates (NPEO) | 99.2% of 1000 mg/L NPEO degraded in 30 h | [2] |
| Mixed microbial culture | Technical Nonylphenol | Half-life of 1.5 ± 0.4 days in sediment slurry | [3] |
| Table 2: Fungal Biodegradation of Nonylphenol Isomers | |||
| Microorganism | Isomer Structure | Degradation Rate / Half-life | Reference |
| Penicillium simplicissimum | 4-n-Nonylphenol | 100% of 20 mg/L degraded in 14 days | [4] |
| Aspergillus sp. NPF2 | 4-n-Nonylphenol | 86.03% removal in 3 days | [5][6] |
| Aspergillus sp. NPF3 | 4-n-Nonylphenol | 98.76% removal in 3 days | [5][6] |
| Fusarium solani 8F | Technical Nonylphenol | Half-life of 3.5 hours (cometabolic) | [7] |
| Fusarium solani 8F | 4-tert-Octylphenol | Half-life of 6.4 hours (cometabolic) | [7] |
Experimental Protocols
This section provides an overview of key experimental protocols for studying the biodegradation of branched this compound.
Microbial Culture and Biodegradation Assay
Objective: To assess the ability of a microbial isolate to degrade branched this compound.
Protocol:
-
Media Preparation: Prepare a minimal salts medium (MSM) containing essential minerals and trace elements. The exact composition can be optimized for the specific microorganism. For fungal studies, a medium such as Potato Dextrose Broth (PDB) may be used.
-
Inoculum Preparation: Grow the microbial isolate in a suitable rich medium (e.g., Luria-Bertani for bacteria, PDB for fungi) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash with sterile MSM to remove residual carbon sources.
-
Biodegradation Assay Setup: In sterile flasks, add a defined volume of MSM. Add the branched this compound isomer (typically dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired final concentration. Inoculate with the washed microbial culture. Include uninoculated controls to account for abiotic losses.
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25-30°C) and agitation speed (e.g., 150 rpm) for a defined period.
-
Sampling: At regular intervals, withdraw aliquots from the culture flasks for analysis of residual this compound and its metabolites.
Analytical Methods
Objective: To separate and quantify this compound isomers and their polar metabolites.
Protocol:
-
Sample Preparation: Centrifuge the culture samples to remove microbial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a graphitic carbon column can be employed.[8]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typically used.
-
Detection: UV detection at approximately 277 nm is suitable for the phenolic ring. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.
-
Objective: To identify and quantify volatile metabolites and derivatized nonylphenols.
Protocol:
-
Sample Preparation: Extract the culture medium with a suitable organic solvent (e.g., ethyl acetate). The extract is then concentrated.
-
Derivatization: To improve the volatility and chromatographic behavior of nonylphenols and their hydroxylated metabolites, a derivatization step is often necessary. Silylation with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) is common.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms) is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is programmed to separate the analytes.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for targeted quantification.
-
Enzyme Assays
Objective: To measure the activity of the key ring-cleavage enzyme in the bacterial pathway.
Protocol:
-
Cell-Free Extract Preparation: Harvest bacterial cells grown in the presence of this compound, resuspend in a suitable buffer (e.g., Tris-HCl), and lyse the cells by sonication or French press. Centrifuge to obtain a cell-free extract.
-
Assay Mixture: In a quartz cuvette, combine the cell-free extract with a buffer solution.
-
Reaction Initiation and Monitoring: Start the reaction by adding a known concentration of hydroquinone. Monitor the formation of 4-hydroxymuconic semialdehyde by measuring the increase in absorbance at 320 nm using a spectrophotometer.
-
Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Conclusion
The biodegradation of branched this compound is a complex process that varies significantly between different microbial groups. Bacteria, particularly Sphingomonas species, utilize a unique ipso-substitution mechanism for isomers with a quaternary α-carbon, leading to the formation of hydroquinone and the corresponding nonanol. Fungi, in contrast, appear to initiate degradation via oxidation of the alkyl side chain. The efficiency of biodegradation is highly dependent on the specific isomeric structure of the nonylphenol molecule. Further research is needed to fully elucidate the enzymatic and genetic basis of these pathways and to explore their potential for bioremediation applications. The protocols outlined in this guide provide a foundation for conducting such investigations.
References
- 1. Differential degradation of nonylphenol isomers by Sphingomonas xenophaga Bayram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Different pathways for 4-n-nonylphenol biodegradation by two Aspergillus strains derived from estuary sediment: Evidence from metabolites determination and key-gene identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Isononylphenol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononylphenol (INP) is a complex mixture of branched-chain alkylphenols widely used in the production of antioxidants, lubricating oil additives, and surfactants. Due to its structural similarity to estradiol, there has been considerable focus on the endocrine-disrupting properties of INP, particularly its estrogenic activity. However, the toxicological profile of INP is multifaceted, and the individual isomers that constitute the technical mixture can exhibit distinct toxicities. This technical guide provides a comprehensive overview of the toxicological profile of this compound isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Acute Toxicity
The acute toxicity of this compound isomers is generally low to moderate. The primary routes of exposure are oral and dermal.
| Endpoint | Test Substance/Isomer | Species | Route | Value | Reference |
| LD50 | 4-Nonylphenol, branched | Rat (male and female) | Oral | 1,412 mg/kg bw | |
| LD50 | Nonylphenol | Rat | Oral | 1,200 - 2,400 mg/kg bw | [1] |
| LD50 | Phenol, nonyl derivatives, sulfides | Rat | Oral | >2,000 mg/kg bw | [2] |
| LD50 | Nonylphenol | Rabbit | Dermal | 2,031 mg/kg bw | [2] |
| LC50 | Phenol, nonyl derivatives, sulfides | Guinea pig, Rat, Mouse | Inhalation (6h) | >1.27 mg/L | [2] |
Experimental Protocols: Acute Oral Toxicity (OECD 401)
The acute oral toxicity of this compound is typically determined using a protocol based on the OECD Test Guideline 401.
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically nulliparous and non-pregnant females, are used.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon or a moving average method.
Irritation and Sensitization
This compound and its isomers are recognized as skin and eye irritants. Some isomers also possess skin sensitization potential.
Skin and Eye Irritation
| Endpoint | Test Substance/Isomer | Species | Method | Result | Reference |
| Skin Irritation | 4-Nonylphenol, branched | Rabbit | OECD TG 404 | Corrosive | [3] |
| Eye Irritation | 4-Nonylphenol, branched | Rabbit | OECD TG 405 | Corrosive | [3] |
Experimental Protocols: Skin and Eye Irritation
Draize Test (Rabbit): Based on OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).
-
Skin Irritation (OECD 404):
-
Test Animals: Albino rabbits are used.
-
Application: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin on the back of the rabbit. The area is then covered with a gauze patch.
-
Observation: The patch is removed after a 4-hour exposure, and the skin is evaluated for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
-
Eye Irritation (OECD 405):
-
Test Animals: Albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The reactions are scored according to a standardized scale.
-
Skin Sensitization
| Endpoint | Test Substance/Isomer | Species | Method | Result | Reference |
| Skin Sensitization | 4-Nonylphenol, branched | Guinea pig | Maximisation Test (OECD TG 406) | Not sensitizing | [3] |
| Skin Sensitization | Nonylphenol, mixed isomers | Animal | - | Skin sensitization reaction in 18 of 20 animals | [4] |
Experimental Protocols: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is a common method to assess the skin sensitization potential of chemicals.
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
-
Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.
Repeated Dose Toxicity
Subchronic exposure to this compound isomers can lead to adverse effects in various organs, particularly the liver and kidneys.
| Duration | Test Substance/Isomer | Species | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| 90-day | p-Nonylphenol, branched | Rat | Oral (diet) | 50 (approx.) | 150 (approx.) | Decreased body weight and food consumption, increased kidney weight in males. | [5] |
Experimental Protocols: 90-Day Oral Toxicity Study (OECD 408)
-
Test Animals: Rats (e.g., Sprague-Dawley) of both sexes are used.
-
Dose Administration: The test substance is administered daily in the diet or by gavage for 90 days.
-
Observations: Animals are observed for clinical signs of toxicity, body weight changes, and food/water consumption. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
Genotoxicity
The genotoxic potential of this compound isomers has been investigated in various in vitro and in vivo assays. The results are generally negative, suggesting a low risk of mutagenicity.
| Test System | Test Substance/Isomer | Metabolic Activation (S9) | Result | Reference |
| Ames Test (S. typhimurium) | Nonylphenol | With and without | Negative | - |
| In vivo Micronucleus Test | Nonylphenol | - | Negative | - |
Experimental Protocols: Ames Test (OECD 471)
The Ames test is a bacterial reverse mutation assay used to detect point mutations.
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate.
-
Scoring: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.
Carcinogenicity
There is limited information available on the carcinogenic potential of specific this compound isomers. Long-term carcinogenicity bioassays are needed to fully assess this endpoint.
Reproductive and Developmental Toxicity
The endocrine-disrupting properties of this compound isomers are of particular concern for reproductive and developmental health.
| Study Type | Test Substance/Isomer | Species | Route | NOAEL (mg/kg bw/day) | Key Effects | Reference |
| Two-generation | Di-isononyl phthalate (DINP) | Rat | Oral (diet) | - | - | [6] |
| Developmental | p-Nonylphenol, branched | Rat | Oral | - | Accelerated vaginal opening, decreased pup body weight. | [7] |
Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)
-
Parental Generation (F0): Male and female animals are exposed to the test substance for a specified period before mating, during mating, gestation, and lactation.
-
First Filial Generation (F1): Offspring are exposed from conception through lactation. Selected F1 animals are then mated to produce the F2 generation.
-
Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and development, as well as organ weights and histopathology of reproductive organs.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for many this compound isomers is their interaction with the estrogen receptor (ER). However, other pathways may also be involved.
Estrogenic Activity
Different this compound isomers exhibit varying degrees of estrogenic potency. Some isomers act as full agonists, while others are partial agonists or even antagonists of the estrogen receptor.[8][9] The structure of the nonyl side chain significantly influences the binding affinity to the ER and the subsequent transcriptional activation.
Caption: Estrogenic signaling pathway of this compound isomers.
Other Potential Signaling Pathways
While estrogenic effects are well-documented, other mechanisms may contribute to the toxicity of this compound isomers. These could include:
-
Oxidative Stress: Some studies suggest that nonylphenol can induce oxidative stress, leading to cellular damage.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Although generally considered weak AhR agonists, some isomers might interact with this pathway.
-
Thyroid Hormone Disruption: There is some evidence that nonylphenol can interfere with thyroid hormone signaling.
Further research is needed to fully elucidate the non-estrogenic signaling pathways involved in the toxicity of specific this compound isomers.
Caption: General experimental workflow for toxicological assessment.
Conclusion
The toxicological profile of this compound is complex, with individual isomers exhibiting a range of potencies across different toxicological endpoints. While a substantial body of data exists for nonylphenol mixtures, there is a critical need for more research focused on the toxicity of specific this compound isomers to allow for a more accurate risk assessment. The primary mechanism of toxicity for many isomers is through the estrogen receptor, but other signaling pathways may also play a role. A thorough understanding of the structure-activity relationships among this compound isomers is essential for predicting their toxicological effects and ensuring their safe use.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-generation reproduction study in rats given di-isononyl phthalate in the diet | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. health.state.mn.us [health.state.mn.us]
- 8. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isononylphenol Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of isononylphenol (INP) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a complex mixture of branched isomers, is an environmental contaminant of concern due to its endocrine-disrupting properties. The accurate quantification of INP is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides comprehensive protocols for sample preparation, instrumental analysis, and data processing.
Introduction
This compound is an organic compound widely used in the production of antioxidants, lubricating oil additives, and surfactants such as nonylphenol ethoxylates.[1][2] Due to its widespread use and persistence, it has become a ubiquitous environmental contaminant found in water, soil, and biota.[3] Concerns over its potential estrogenic effects and toxicity to aquatic life have led to regulations and monitoring requirements in many regions.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of the various isomers of this compound.[5] This method offers high sensitivity and selectivity, which are essential for analyzing complex environmental and biological samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.
References
Application Note: Analysis of Isononylphenol using HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isononylphenol is a member of the alkylphenol chemical family and is primarily used in the production of nonylphenol ethoxylates, which are non-ionic surfactants. Due to its potential as an endocrine-disrupting compound, the sensitive and selective analysis of this compound in various matrices is of significant interest. This application note details a robust method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization with dansyl chloride.
This compound is a complex mixture of isomers, and this method is applicable to the determination of the technical mixture. The derivatization with dansyl chloride enhances the detectability of the phenolic group by introducing a highly fluorescent tag.
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of alkylphenols from aqueous matrices.
-
Materials:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane (HPLC grade)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry between solvent additions.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL of a water sample) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of a mixture of dichloromethane and methanol (80:20, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile for the derivatization step.
-
Pre-column Derivatization with Dansyl Chloride
-
Materials:
-
Dansyl chloride solution: 1 mg/mL in acetone
-
Sodium bicarbonate buffer: 0.1 M, pH 10.5
-
Reconstituted sample extract in acetonitrile
-
-
Procedure:
-
To the 1 mL of reconstituted sample extract, add 1 mL of the sodium bicarbonate buffer.
-
Add 1 mL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC-FLD analysis.
-
HPLC-FLD Analysis
-
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 70% B
-
30-35 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on methods for similar compounds.[1] This data should be validated for each specific application and laboratory.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific isomer distribution and HPLC conditions, typically in the range of 15-25 minutes. |
| Limit of Detection (LOD) | Estimated to be in the low ng/L range. |
| Limit of Quantification (LOQ) | Estimated to be in the mid to high ng/L range. |
| Linearity (r²) | > 0.99 over a concentration range of, for example, 1-100 µg/L. |
| Recovery | Expected to be in the range of 85-110% for spiked samples. |
| Precision (%RSD) | < 10% for replicate measurements. |
Logical Relationships of the Analytical Method
Caption: Logical components of the analytical method.
The described HPLC method with fluorescence detection after pre-column derivatization with dansyl chloride provides a sensitive and selective approach for the determination of this compound in various samples. The sample preparation using SPE allows for the pre-concentration of the analyte and removal of interfering matrix components. This application note provides a comprehensive protocol and expected performance characteristics to guide researchers in the analysis of this compound. Method validation is recommended for specific sample matrices to ensure data quality and accuracy.
References
Application Notes and Protocols: Solid-Phase Extraction of Isononylphenol from Water Samples
Introduction
Isononylphenol is a member of the alkylphenol family, a class of compounds that has garnered significant environmental and toxicological interest. These compounds are utilized in the manufacturing of antioxidants, lubricating oil additives, and surfactants such as nonylphenol ethoxylates. Due to their widespread use, they can be released into aquatic environments. The endocrine-disrupting potential of some alkylphenols necessitates sensitive and reliable analytical methods for their detection in water sources.[1] Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of trace organic contaminants from aqueous matrices prior to chromatographic analysis.[2][3] This application note provides a detailed protocol for the extraction of this compound from water samples using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes expected performance data for the solid-phase extraction of nonylphenols, which are structurally and chemically similar to this compound. This data is indicative of the performance that can be anticipated when applying this protocol.
| Analyte | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (µg/L) |
| Nonylphenols | Oasis HLB | 81.1 ± 1.0 | 1.0 | 0.55 | - |
| Nonylphenols | - | - | - | 25 | 0.1 |
Data is based on studies of nonylphenol isomers and serves as a reference for expected this compound performance.[4][5]
Experimental Protocol: SPE for this compound in Water
This protocol details the materials, reagents, and step-by-step procedure for the solid-phase extraction of this compound from water samples.
1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL) or Oasis HLB cartridges.
-
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (Pesticide residue grade)[4]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
-
Standards:
-
This compound analytical standard
-
Internal Standard (e.g., PCB 209)[4]
-
-
Apparatus:
-
SPE vacuum manifold
-
Glass sample bottles
-
Volumetric flasks
-
Graduated cylinders
-
Conical centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
pH meter or pH paper
-
GC-MS system
-
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
To a 1 L water sample, add a suitable amount of an internal standard stock solution.
-
If the sample contains suspended solids, it may be filtered through a glass fiber filter. However, for total this compound determination, non-filtered samples are preferred.[6]
-
Adjust the pH of the water sample to approximately 3 by adding 1 M HCl dropwise.
3. Solid-Phase Extraction Procedure
The following steps outline the SPE procedure, which is also visualized in the workflow diagram below. This process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target analyte.[7]
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 6 mL of ethyl acetate.
-
Follow with 6 mL of methanol.
-
Equilibrate the cartridges with 6 mL of deionized water, ensuring the sorbent does not go dry before sample loading.[8]
-
-
Sample Loading:
-
Load the prepared 1 L water sample onto the conditioned cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min. Do not allow the cartridge to dry out completely.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the this compound from the cartridge with 10 mL of a 4:1 hexane:ethyl acetate solution.
-
Collect the eluate in the collection tube.
-
4. Eluate Concentration and Reconstitution
-
Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Reconstitute the final volume to 1 mL with a suitable solvent for GC-MS analysis (e.g., isooctane or hexane).
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
5. GC-MS Analysis
The extracted sample is now ready for injection into the GC-MS system for the quantification of this compound. The specific parameters for the GC-MS will depend on the instrument used. A common approach involves using a capillary column (e.g., HP-5ms) and operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Isononylphenol Ethoxylates as Precursors for Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isononylphenol ethoxylates, a significant class of non-ionic surfactants. This document details their synthesis, key properties, and diverse applications, with a focus on their utility in research and development, including potential considerations for drug development.
Introduction to this compound Ethoxylates
This compound ethoxylates (INPEs) are non-ionic surfactants produced by the reaction of this compound with ethylene oxide.[1] The resulting oligomers consist of a hydrophobic this compound group and a hydrophilic polyethylene glycol (ethoxylate) chain of varying lengths. This amphipathic structure imparts excellent emulsifying, wetting, dispersing, and detergent properties, making them versatile for a wide range of industrial and research applications.[2][3] The general chemical structure is shown below:
C₉H₁₉-C₆H₄-(OCH₂CH₂)n-OH
The value of 'n', the average number of ethylene oxide units, can be tailored during synthesis to achieve specific hydrophilic-lipophilic balance (HLB) values, which in turn determines the surfactant's solubility and application suitability.[1][2]
Synthesis of this compound Ethoxylates
The synthesis of this compound ethoxylates involves a two-step process: the alkylation of phenol to produce this compound, followed by the ethoxylation of the this compound.[4]
Alkylation of Phenol
This compound is commercially produced by the acid-catalyzed alkylation of phenol with a mixture of nonenes.[3] This reaction yields a complex mixture of isomers with branched nonyl chains.[3]
Ethoxylation of this compound
The ethoxylation process involves the reaction of this compound with ethylene oxide in the presence of a catalyst.
Caption: General workflow for the synthesis of this compound ethoxylates.
Experimental Protocol: Laboratory-Scale Synthesis of this compound Ethoxylates
This protocol describes a general procedure for the laboratory-scale synthesis of this compound ethoxylates with a target degree of ethoxylation.
Materials:
-
This compound
-
Ethylene oxide (liquefied gas)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst
-
Nitrogen gas (high purity)
-
A suitable high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
-
Standard laboratory glassware
-
Neutralizing agent (e.g., acetic acid or phosphoric acid)
Procedure:
-
Catalyst Charging and Dehydration:
-
Charge the calculated amount of this compound into the autoclave.
-
Add the catalyst (typically 0.1-0.5% by weight of the this compound).
-
Seal the reactor and purge thoroughly with nitrogen to remove any air and moisture.
-
Heat the mixture to 120-150°C under a gentle nitrogen stream or vacuum to remove any residual water from the this compound and catalyst.
-
-
Ethoxylation Reaction:
-
After dehydration, increase the temperature to the desired reaction temperature (typically 150-180°C).
-
Slowly introduce a metered amount of liquid ethylene oxide into the reactor. The pressure should be carefully monitored and maintained within the safe operating limits of the reactor (typically 2-5 bar).
-
The reaction is exothermic; maintain the desired temperature by controlling the rate of ethylene oxide addition and using the reactor's cooling system.
-
The reaction time will depend on the desired degree of ethoxylation, temperature, and catalyst concentration. Monitor the reaction progress by observing the decrease in reactor pressure as the ethylene oxide is consumed.
-
-
Reaction Completion and Neutralization:
-
Once the desired amount of ethylene oxide has been added, allow the reaction to continue until the pressure stabilizes, indicating the consumption of ethylene oxide.
-
Cool the reactor to below 100°C.
-
Neutralize the catalyst by adding a stoichiometric amount of a suitable acid (e.g., acetic acid or phosphoric acid) to a pH of 6-7.
-
-
Purification:
-
The resulting this compound ethoxylate can be used as is for many applications or further purified by filtration to remove the catalyst salts.
-
Safety Precautions:
-
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
The ethoxylation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure the reactor's cooling system is functioning correctly.
-
The reaction is conducted under pressure. Ensure the reactor is properly rated and maintained.
Properties and Performance Data
The properties of this compound ethoxylates are highly dependent on the length of the ethoxylate chain. An increase in the number of ethylene oxide units generally leads to increased water solubility, a higher cloud point, and a higher HLB value.[5]
Table 1: Physicochemical Properties of this compound Ethoxylates with Varying Degrees of Ethoxylation
| Property | INPE-4 | INPE-6 | INPE-9 | INPE-12 | INPE-30 |
| Average Ethylene Oxide Units (n) | 4 | 6 | 9 | 12 | 30 |
| Appearance at 25°C | Oily Liquid | Oily Liquid | Viscous Liquid | Viscous Liquid | Waxy Solid |
| HLB Value (calculated) | 8.9 | 10.9 | 12.9 | 14.1 | 17.1 |
| Cloud Point (1% aq. solution, °C) | ~25 | ~54 | ~85 | >100 | >100 |
| Solubility in Water | Dispersible | Soluble | Soluble | Soluble | Soluble |
| Critical Micelle Concentration (CMC, wt%) | - | - | 0.015 | 0.015 | - |
| Surface Tension at CMC (mN/m) | - | - | ~32 | ~35 | - |
Note: The values presented are typical and can vary depending on the specific isomer distribution of the this compound and the polydispersity of the ethoxylate chain. CMC and Surface Tension data are based on similar nonylphenol ethoxylates.[6]
Table 2: Performance Characteristics of this compound Ethoxylates in Detergent Formulations
| Performance Metric | INPE-6 | INPE-9 | INPE-12 |
| Wetting Time (Draves test, seconds) | ~20 | ~10 | ~15 |
| Foam Height (Ross-Miles, mm, initial) | ~120 | ~150 | ~160 |
| Emulsification Stability (oil/water) | Good | Excellent | Very Good |
Note: This data is representative and illustrates general trends. Actual performance will depend on the specific formulation and test conditions.
Applications
This compound ethoxylates are utilized in a multitude of applications due to their excellent surfactant properties.
-
Detergents and Cleaners: They are effective components in household and industrial cleaning formulations for their ability to remove oily and greasy soils.[1]
-
Emulsifiers: They are used to create stable emulsions in various systems, including agrochemical formulations, paints, and coatings.[1]
-
Wetting Agents: Their ability to reduce surface tension makes them excellent wetting agents in textile processing and agricultural sprays.[5]
-
Industrial Processes: They find use in metalworking fluids, paper de-inking, and as dispersants.[2]
Considerations for Drug Development
While this compound ethoxylates are not typically used as active pharmaceutical ingredients, non-ionic surfactants are crucial excipients in pharmaceutical formulations. They can act as solubilizers for poorly water-soluble drugs, emulsifiers in creams and lotions, and stabilizers in suspensions.[7] Their use in microemulsions and self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of lipophilic drugs.[8][9][10][11][12]
However, it is important to note the regulatory and safety concerns associated with alkylphenol ethoxylates. The degradation of these surfactants can lead to the formation of this compound, which is known to be an endocrine disruptor.[13][14] This has led to restrictions on their use in some regions and applications.[3]
Biological Effects and Potential Signaling Pathway
The primary toxicological concern with this compound ethoxylates relates to their degradation product, this compound, which can act as a xenoestrogen and endocrine disruptor.[13] It can mimic the action of estrogen and interact with estrogen receptors (ERα and ERβ), potentially leading to adverse effects on the reproductive and endocrine systems.[3] The neurotoxic effects of nonylphenol have also been investigated, with studies suggesting it can induce oxidative stress and inflammation in neuronal cells.[13]
Caption: Disruption of Estrogen Signaling by this compound.
Analytical Methods
The characterization and quantification of this compound ethoxylates are typically performed using chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: Quantification of this compound Ethoxylates by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample containing the this compound ethoxylates.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to bring the concentration within the calibration range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-MS Analysis:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40°C.
-
MS Detection: Operate the mass spectrometer in positive ion mode, scanning for the characteristic ions of the different ethoxymers. Quantification is often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different ethoxymers based on their mass-to-charge ratios.
-
Quantify the concentration of each ethoxymer by comparing its peak area to a calibration curve prepared from certified reference standards.
-
Conclusion
This compound ethoxylates are a versatile class of non-ionic surfactants with a broad range of applications. Their performance characteristics can be finely tuned by controlling the length of the ethoxylate chain. While their use in certain consumer products is declining due to environmental concerns, they remain important in many industrial processes. For drug development professionals, understanding the properties of such non-ionic surfactants is crucial for the formulation of effective drug delivery systems, while also being mindful of the toxicological and regulatory landscape.
References
- 1. kimyagaran.com [kimyagaran.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 5. Effect of Different Ethylene Oxide Addition Numbers on the Performance of Polyoxyethylene Tallow Amine as a Pesticide Emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of microemulsion formulations of naproxen for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. ejmanager.com [ejmanager.com]
- 13. The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aloki.hu [aloki.hu]
Application of Isononylphenol in Lubricant Additives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononylphenol, a branched-chain alkylphenol, serves as a crucial intermediate in the synthesis of various lubricant additives. Its branched nonyl group provides excellent oil solubility, a fundamental requirement for lubricant components. This document provides detailed application notes on lubricant additives derived from this compound, focusing on antioxidants and detergents. It includes summaries of their performance characteristics, detailed experimental protocols for their evaluation, and diagrams illustrating their synthesis and function. While specific quantitative performance data for additives derived directly from this compound is not widely published in publicly accessible literature, this report outlines the expected performance benefits and the standardized methods used for their evaluation.
This compound-Based Lubricant Additives: An Overview
This compound is primarily used in the production of two main classes of lubricant additives:
-
Antioxidants: These additives are critical for preventing the oxidative degradation of lubricating oils, which can lead to increased viscosity, sludge formation, and the generation of corrosive acids. This compound is a precursor for the synthesis of phenolic and phosphite antioxidants.
-
Detergents: These additives, typically overbased metal salts of alkylphenols, neutralize acidic byproducts of combustion and oxidation, and keep engine components clean by preventing the deposition of sludge and varnish. Calcium phenates derived from this compound are a common type of detergent additive.
Data Presentation: Performance of this compound-Derived Additives
The following tables summarize the expected performance characteristics of lubricant additives derived from this compound. The data presented is representative of the performance improvements observed with these classes of additives and is based on general knowledge from lubricant technology literature. Specific values can vary significantly based on the exact molecular structure, treat rate, base oil, and other additives in the formulation.
Table 1: Performance of this compound-Derived Antioxidants
| Performance Parameter | Test Method | Expected Outcome with this compound-Derived Antioxidant |
| Oxidation Stability | ASTM D2272 (RPVOT) | Increased induction time, indicating enhanced resistance to oxidation. |
| Deposit Control | Panel Coker Test | Reduced deposit formation on heated surfaces. |
| Acid Neutralization | ASTM D2896 (TBN) | Contribution to maintaining the Total Base Number (TBN) of the oil. |
| Material Compatibility | Standard Seal Swell Tests | Generally good compatibility with common seal materials. |
Table 2: Performance of this compound-Derived Calcium Phenate Detergents
| Performance Parameter | Test Method | Expected Outcome with this compound-Derived Detergent |
| Acid Neutralization | ASTM D2896 (TBN) | High Total Base Number, providing excellent acid neutralization capacity. |
| Detergency/Dispersancy | Panel Coker Test / Sludge Tests | Excellent control of piston deposits and sludge formation. |
| Rust Prevention | ASTM D665 | Good rust and corrosion inhibition properties. |
| Friction & Wear | HFRR / Four-Ball Wear Test | May contribute to boundary lubrication and wear reduction. |
Experimental Protocols
Protocol 1: Synthesis of Tris(4-isononylphenyl)phosphite (A Representative Antioxidant)
Objective: To synthesize a phosphite antioxidant from this compound.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, thermometer, and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with a stoichiometric amount of this compound.
-
Begin stirring and heat the this compound to 75-80°C under a nitrogen blanket.
-
Slowly add a stoichiometric amount of phosphorus trichloride to the reaction vessel over a period of 60 minutes. The reaction is exothermic and will produce hydrogen chloride gas, which should be scrubbed.
-
After the addition is complete, raise the temperature to 145-150°C and maintain for 3 hours to drive the reaction to completion.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the reaction is complete (indicated by a stable, low acid value), cool the mixture.
-
Filter the crude product to remove any solid byproducts.
-
The resulting liquid is tris(4-isononylphenyl)phosphite.
Protocol 2: Evaluation of Oxidation Stability (Rotary Pressure Vessel Oxidation Test - RPVOT)
Objective: To determine the oxidation stability of a lubricant formulated with an this compound-derived antioxidant.
Standard Method: ASTM D2272
Apparatus:
-
Rotating pressure vessel
-
Oxygen supply
-
Pressure measurement device
-
Constant temperature bath
Procedure:
-
A 50g sample of the lubricant containing the this compound-derived antioxidant is placed in the pressure vessel with 5 mL of distilled water and a copper catalyst coil.
-
The vessel is sealed and pressurized with oxygen to 90 psi (620 kPa).
-
The vessel is placed in a constant temperature bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is complete when the pressure drops by a specified amount from the maximum pressure.
-
The result is reported as the time in minutes to reach the pressure drop, known as the oxidation induction time. A longer time indicates better oxidation stability.
Protocol 3: Evaluation of Detergency (Panel Coker Test)
Objective: To evaluate the effectiveness of an this compound-derived detergent in preventing deposit formation at high temperatures.
Apparatus:
-
Panel coker apparatus with a heated aluminum panel
-
Oil sump with a stirrer and heater
-
Splash and bake cycle controller
Procedure:
-
The lubricant formulated with the this compound-derived detergent is placed in the oil sump and heated to a specified temperature.
-
The heated oil is splashed onto a pre-weighed, clean aluminum panel that is maintained at a high temperature (e.g., 300°C).
-
The test is run for a specified duration, typically involving cycles of splashing and baking.
-
At the end of the test, the panel is cooled, washed with a solvent to remove any remaining oil, and then dried.
-
The panel is weighed again, and the weight of the deposits is determined.
-
The panel can also be visually rated for the amount and color of the deposits. A lower deposit weight and a lighter color indicate better detergency.
Mandatory Visualizations
Caption: Synthesis of a phosphite antioxidant from this compound.
Caption: Mechanism of action for this compound-derived antioxidants.
Caption: Experimental workflow for the Rotary Pressure Vessel Oxidation Test (RPVOT).
Application Note: Isomer-Specific Identification of Isononylphenol Using Advanced NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isononylphenol (INP) is a complex mixture of branched-chain isomers, the individual biological activities of which can vary significantly. This application note provides a detailed protocol for the identification and structural elucidation of this compound isomers using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental workflow from sample preparation to spectral analysis, including quantitative NMR (qNMR) for determining isomer ratios. This guide will enable researchers to unambiguously characterize INP isomers, a critical step in toxicology, environmental science, and quality control.
Introduction
This compound is produced through the alkylation of phenol with a mixture of nonenes, resulting in a complex combination of isomers, primarily substituted at the para-position.[1] The branching of the nonyl sidechain is a key determinant of the compound's estrogenic activity and biodegradability.[1] Consequently, the ability to separate and identify individual isomers is of paramount importance for accurate risk assessment and in the development of products where INP is a precursor, such as antioxidants and surfactants.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, making it an ideal tool for distinguishing between the subtle structural differences of INP isomers.[2] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to determine the connectivity of atoms and thus deduce the specific branching pattern of the nonyl group.
Experimental Workflow
The overall process for INP isomer identification by NMR is a systematic progression from sample preparation to final structural confirmation.
Figure 1: General experimental workflow for the NMR-based identification of this compound isomers.
Detailed Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-50 mg of the this compound sample. For ¹H NMR, 10 mg is typically sufficient, while for ¹³C and 2D NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolution: Dissolve the sample in 0.6 to 1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ can be useful due to its ability to dissolve a wide range of analytes but is more viscous, which can broaden signals.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate, typically 4-5 cm from the bottom of the tube.
-
Labeling: Clearly label the NMR tube with the sample identification, solvent, and date.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30Number of Scans: 16-64Relaxation Delay (d1): 1-2 s | Provides information on the number and type of protons.[2] |
| ¹³C NMR | Pulse Program: zgpg30Number of Scans: 1024-4096Relaxation Delay (d1): 2 s | Determines the number of unique carbon environments. |
| DEPT-135 | Pulse Program: dept135Number of Scans: 256-1024 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Pulse Program: cosygpqfNumber of Scans: 8-16Increments in F1: 256-512 | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[4] |
| HSQC | Pulse Program: hsqcedetgpsisp2.3Number of Scans: 4-8Increments in F1: 256 | Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[4] |
| HMBC | Pulse Program: hmbcgpndqfNumber of Scans: 16-64Increments in F1: 256 | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity.[4] |
| qNMR | Pulse Program: zg30 (with inverse-gated decoupling for ¹³C)Relaxation Delay (d1): > 5 x T₁Number of Scans: ≥ 64 | Allows for the accurate determination of the relative ratios of different isomers in a mixture. |
Data Analysis and Isomer Identification
The identification of specific isomers is a step-wise process of interpreting the various NMR spectra. The chemical shifts of the aromatic protons can indicate the substitution pattern (ortho- or para-), while the signals from the nonyl side chain provide information on the branching.
Key Diagnostic Regions in the NMR Spectra
-
Aromatic Region (¹H NMR): For para-substituted phenols, two doublets are typically observed between δ 6.5 and 7.5 ppm. Ortho-substituted isomers will show more complex splitting patterns.[2]
-
Phenolic OH (¹H NMR): A broad singlet between δ 4-7 ppm, which will disappear upon addition of a drop of D₂O.[2]
-
Alkyl Region (¹H and ¹³C NMR): The chemical shifts and multiplicities of the signals between δ 0.5 and 3.0 ppm (¹H) and δ 10-50 ppm (¹³C) are highly sensitive to the branching pattern of the nonyl chain.
-
Quaternary Carbons (¹³C NMR): The carbon atom of the phenol ring attached to the nonyl group, and any quaternary carbons within the nonyl chain, are key indicators of the isomer structure.
Logic of Structural Elucidation using 2D NMR
The combination of 2D NMR experiments allows for the piecing together of the molecular structure.
Figure 2: Logical relationship of NMR experiments for structural elucidation of this compound isomers.
Representative Data for this compound Isomers
Technical this compound is a complex mixture, and obtaining pure standards for all isomers is challenging. The following table provides representative ¹H and ¹³C NMR data for a few alkylphenol structures to illustrate the differences in chemical shifts based on the alkyl chain.
Table 2: Representative ¹H and ¹³C NMR Data for Selected Alkylphenols in CDCl₃
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Ethylphenol | 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, OH), 2.55 (q, 2H), 1.18 (t, 3H)[5] | 153.3, 135.2, 129.4 (2C), 115.0 (2C), 28.2, 15.9 | |
| A Generic 4-Nonylphenol | 7.06-6.92 (m, 2H), 6.76-6.66 (m, 2H), 4.52 (s, 1H, OH), 2.57-2.39 (m, 2H), 1.54 (d, 2H), 1.36-1.12 (m, 12H), 0.85 (t, 3H) | 153.4, 135.3, 129.5 (2C), 115.0 (2C), 35.1, 31.9, 31.8, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 | |
| 4-(1-Ethyl-1,3-dimethylpentyl)phenol |
| Aromatic protons expected ~6.7-7.1 ppm. Complex aliphatic signals expected ~0.7-1.8 ppm. | Aromatic carbons expected ~115-154 ppm. Aliphatic carbons expected ~10-50 ppm. |
Note: The data for the generic 4-nonylphenol is likely for a mixture of isomers or a linear isomer. The structure for 4-(1-Ethyl-1,3-dimethylpentyl)phenol is provided for illustrative purposes; detailed spectral data was not available in the searched literature.
Quantitative Analysis (qNMR)
Quantitative NMR can be used to determine the relative molar ratio of different isomers within a mixture. This is achieved by comparing the integral of a signal unique to one isomer to the integral of a signal from another isomer.
Protocol for Relative Quantification:
-
Acquire a high-quality ¹H NMR spectrum: Ensure a good signal-to-noise ratio (>250:1 for <1% integration error) and a sufficient relaxation delay (at least 5 times the longest T₁ of the protons being analyzed).
-
Select non-overlapping signals: Identify signals in the spectrum that are unique to each isomer you wish to quantify.
-
Integrate the signals: Carefully integrate the selected signals.
-
Calculate the molar ratio: The ratio of the integrals, divided by the number of protons each signal represents, gives the molar ratio of the isomers.
Ratio (Isomer A / Isomer B) = (Integral A / Protons A) / (Integral B / Protons B)
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound isomers. By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can unambiguously identify the specific branching patterns of the nonyl side chain. This application note provides the necessary protocols and logical framework to perform such analyses, enabling a more accurate assessment of the properties and biological effects of these complex and environmentally relevant compounds.
References
Application Notes and Protocol for Isononylphenol Extraction from Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononylphenol (INP) is a member of the broader category of alkylphenols, which are recognized as environmental contaminants with potential endocrine-disrupting effects. Due to their widespread use in the production of plastics, detergents, and other industrial products, INPs can accumulate in environmental compartments, including sediments. Accurate and reliable quantification of INP in sediment is crucial for environmental monitoring, toxicological assessment, and understanding its fate and transport. This document provides a detailed protocol for the extraction of this compound from sediment samples, along with comparative data on various extraction techniques and analytical performance.
Experimental Protocols
This section details a comprehensive protocol for the extraction of this compound from sediment samples, primarily based on ultrasonic-assisted extraction (UAE) followed by solid-phase extraction (SPE) cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method has been shown to provide good recovery rates and is suitable for marine sediments rich in organic matter[1]. Alternative extraction methods such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are also discussed and comparative data is provided.
1. Sample Preparation
1.1. Sediment Collection and Storage: Collect sediment samples using appropriate grab or core samplers. Store samples in amber glass containers at 4°C to minimize photodegradation and microbial activity. For long-term storage, freeze-drying the sediment is recommended to prevent further degradation and facilitate extraction[2].
1.2. Homogenization: Prior to extraction, homogenize the sediment sample to ensure representativeness. This can be achieved by mechanical mixing or by passing the dried sediment through a sieve.
2. Extraction: Ultrasonic-Assisted Extraction (UAE)
2.1. Procedure:
- Weigh approximately 2-10 g of homogenized, freeze-dried sediment into a glass centrifuge tube.
- Add a suitable extraction solvent. Methanol or a mixture of acetone and n-hexane (1:1, v/v) are commonly used. A solvent volume of 10-20 mL is typical.
- Place the tube in an ultrasonic bath or use an ultrasonic probe.
- Sonicate the sample for a specified duration, typically 15-30 minutes. The ultrasonic process enhances the extraction efficiency by disrupting the sample matrix[3][4].
- After sonication, centrifuge the sample at a high speed (e.g., 3000-4000 rpm) for 10-15 minutes to separate the supernatant from the sediment.
- Carefully decant the supernatant into a clean collection flask.
- Repeat the extraction process (steps 2.1.2 to 2.1.6) two more times with fresh solvent.
- Combine the supernatants from all extractions.
3. Extract Cleanup: Solid-Phase Extraction (SPE)
3.1. Purpose: The crude extract may contain interfering compounds from the sediment matrix. A cleanup step using SPE is essential to remove these interferences and concentrate the analyte of interest.
3.2. Procedure:
- Concentrate the combined supernatant to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
- Condition an SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) by passing a sequence of solvents, typically methanol followed by deionized water.
- Load the concentrated extract onto the conditioned SPE cartridge.
- Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
- Elute the this compound from the cartridge using a stronger organic solvent, such as methanol, acetonitrile, or a mixture of dichloromethane and hexane.
- Collect the eluate and concentrate it to the final volume required for instrumental analysis (e.g., 1 mL).
4. Instrumental Analysis
4.1. Gas Chromatography-Mass Spectrometry (GC-MS):
- Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic peak shape.
- Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
- Separation: A capillary column is used to separate the various isomers of this compound[5][6].
- Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity[7][8].
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS):
- Mobile Phase: A typical mobile phase for the separation of nonylphenols is a gradient of methanol and water[9]. The use of ammonium acetate in the mobile phase can aid in the formation of ammonium adducts for better ionization[10].
- Ionization: Electrospray ionization (ESI) is a common ionization technique used for the analysis of nonylphenols by LC-MS[9][10].
- Detection: Analysis can be performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[10]. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements and confident identification[11].
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and analysis of nonylphenols (including this compound) from sediment.
Table 1: Comparison of Extraction Methods for Nonylphenols from Sediment
| Extraction Method | Solvent | Temperature (°C) | Pressure (atm) | Time | Recovery (%) | RSD (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Methanol | 100 | 100 | 15 min static, 10 min dynamic | 98 | 5 | [1] |
| Pressurized Liquid Extraction (PLE) | Methanol | 100 | 100 | Not specified | 85 (4-NP), 87 (4-NPE) | 6-33 | [12][13] |
| Microwave-Assisted Extraction (MAE) | Methanol | 110 | Not applicable | 20 min | Not specified | Not specified | [1] |
| Ultrasonic Extraction | Not specified | Not specified | Not applicable | Not specified | >90 | Not specified | [1] |
| Soxhlet Extraction | Methanol | Boiling point | Atmospheric | Not specified | Comparable to PLE | Comparable to PLE | [12] |
Table 2: Analytical Performance Data for Nonylphenol Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-Orbitrap-HRMS | Crude Oil | 1.0 ng/g | 2.5 ng/g | [11] |
| HPLC-ESI-MS | Wastewater & Sediment | 1-55 pg (on column) | Not specified | [9] |
| GC-MS | Sediment | Not specified | Not specified | [1] |
| HPLC | Leachate & Sediment | ng/L range | Not specified | [13] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from sediment samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution [agris.fao.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Recovery of 4-nonylphenol and 4-nonylphenol ethoxylates from river sediments by pressurised liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Isononylphenol in Antioxidant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononylphenol, a branched-chain alkylphenol, serves as a key precursor in the synthesis of a variety of antioxidants, particularly phosphite-based antioxidants. These antioxidants are widely utilized as stabilizers in plastics, rubbers, and other polymeric materials to protect them from degradation caused by heat and oxidation. One of the most prominent antioxidants synthesized from this compound is tris(4-isononylphenyl) phosphite. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based antioxidants.
Application Notes
This compound-derived antioxidants, such as tris(4-isononylphenyl) phosphite, function as secondary antioxidants. Their primary role is to decompose hydroperoxides that are formed during the auto-oxidation of polymers, thus preventing chain degradation and maintaining the integrity of the material. They are often used in synergy with primary antioxidants (hindered phenols) to provide comprehensive protection against thermal and oxidative degradation.
Key Applications:
-
Polymer Stabilization: Used in a wide range of polymers including polyethylene (PE), polypropylene (PP), polystyrene (PS), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS) to enhance their thermal and processing stability.[1]
-
Rubber and Elastomers: Employed in the stabilization of synthetic rubbers like styrene-butadiene rubber (SBR) and nitrile-butadiene rubber (NBR) to prevent degradation and maintain mechanical properties.[1][2]
-
Adhesives and Sealants: Incorporated into formulations to improve the long-term stability and performance of adhesives and sealants.
-
Food Packaging: Due to its low toxicity and high stability, certain this compound-based antioxidants are approved for use in food contact materials, where they prevent the degradation of the packaging and protect the quality of the food.[1]
Synthesis of Tris(4-isononylphenyl) Phosphite
The synthesis of tris(4-isononylphenyl) phosphite from this compound is achieved through an esterification reaction with phosphorus trichloride. The hydroxyl group of this compound reacts with the chlorine atoms of phosphorus trichloride, leading to the formation of the phosphite ester and hydrogen chloride as a byproduct.
Reaction Pathway
Caption: Synthesis of Tris(4-isononylphenyl) Phosphite from this compound.
Experimental Protocols
Protocol 1: Synthesis of Tris(4-isononylphenyl) Phosphite
This protocol describes a general laboratory-scale synthesis of tris(4-isononylphenyl) phosphite.
Materials:
-
This compound (technical grade)
-
Phosphorus trichloride (PCl₃)
-
Nitrogen gas (inert atmosphere)
-
Toluene (optional, as solvent)
-
Sodium carbonate (optional, for HCl neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Vacuum distillation setup (for purification)
Procedure:
-
Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is dry. The reaction should be carried out under an inert atmosphere of nitrogen to prevent the hydrolysis of phosphorus trichloride.
-
Charging the Reactor: Charge the three-necked flask with this compound. If using a solvent, add toluene at this stage.
-
Heating: Begin stirring and heat the this compound to 75-80°C.
-
Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride dropwise from the dropping funnel over a period of 60 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature. Hydrogen chloride gas will be evolved and should be scrubbed.
-
Reaction: After the addition is complete, raise the temperature to 145-150°C and maintain it for 3 hours to drive the reaction to completion.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
If sodium carbonate was not used, any remaining HCl can be removed by sparging with nitrogen or applying a vacuum.
-
The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.
-
Yield: A typical yield for this reaction is around 94%.
Protocol 2: Evaluation of Antioxidant Activity by DPPH Radical Scavenging Assay
This protocol outlines a method to assess the antioxidant activity of the synthesized tris(4-isononylphenyl) phosphite using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
Tris(4-isononylphenyl) phosphite
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the synthesized tris(4-isononylphenyl) phosphite and the standard antioxidant in methanol.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Radical Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of radical scavenging activity against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation
The antioxidant performance of tris(nonylphenyl) phosphite (TNPP), a structurally analogous compound to tris(4-isononylphenyl) phosphite, is presented below. This data is indicative of the expected performance.
| Parameter | Test Method | Polymer Matrix | Antioxidant Concentration | Result |
| Oxidative Induction Time (OIT) | ASTM D3895 (DSC) | Polypropylene (PP) | 0.1% | Significant increase in OIT compared to unstabilized PP |
| Melt Flow Index (MFI) Stability | ASTM D1238 | Polyethylene (PE) | 0.2% | Maintained MFI after multiple extrusions |
| Color Stability (Yellowness Index) | ASTM E313 | ABS | 0.5% | Reduced yellowing during processing |
Note: Specific quantitative values for OIT and other parameters are highly dependent on the specific polymer grade, processing conditions, and the presence of other additives. The data presented is a qualitative summary of expected performance.
Experimental Workflow Visualization
Caption: Overall experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for Isononylphenol Ethoxylates in Emulsifier Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isononylphenol Ethoxylates (INPEs)
This compound ethoxylates (INPEs) are a class of non-ionic surfactants widely utilized for their effective emulsifying, wetting, and dispersing properties. Structurally, they consist of a hydrophobic branched nine-carbon alkyl chain (isononyl) attached to a phenol ring, which is then ethoxylated to form a hydrophilic polyethylene glycol chain. The number of ethylene oxide (EO) units can be varied to achieve a desired hydrophilic-lipophilic balance (HLB), making INPEs versatile for a range of applications, including paints, coatings, agrochemicals, and industrial cleaners.[1][2]
However, it is critical to note the significant environmental and health concerns associated with INPEs. They can degrade in the environment to this compound, a persistent and endocrine-disrupting compound.[3] This has led to increasing regulatory restrictions on their use in many regions. Consequently, research into and formulation with INPEs should be conducted with an awareness of these issues and consideration of safer alternatives where possible.
Physicochemical Properties of this compound Ethoxylates
The emulsification performance of INPEs is dictated by their physicochemical properties, primarily the hydrophilic-lipophilic balance (HLB) and the critical micelle concentration (CMC). The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant and is crucial for selecting the appropriate emulsifier for a given oil phase. The CMC is the concentration at which surfactant monomers self-assemble into micelles and is a key parameter in formulation design.
Note on Data: Comprehensive and standardized data for a homologous series of this compound ethoxylates can be challenging to find in publicly available literature. The following table provides typical HLB values for a range of nonylphenol ethoxylates (NPEs), which are structurally very similar to INPEs and can be used as a reasonable proxy for initial formulation screening. It is, however, recommended to obtain specific data from the supplier or determine these values experimentally for the specific INPE being used.
Table 1: Typical Physicochemical Properties of Nonylphenol Ethoxylates (as a proxy for INPEs)
| Surfactant (Avg. EO Units) | HLB Value | CMC (mol/L) |
| NP-4 | 8.9 | Data not readily available |
| NP-6 | 10.9 | Data not readily available |
| NP-9 | 12.9 | Data not readily available |
| NP-10 | 13.2 | Data not readily available |
| NP-20 | 16.0 | Data not readily available |
| NP-30 | 17.1 | Data not readily available |
| NP-40 | 17.8 | Data not readily available |
Source for HLB Values:[1]
Applications in Emulsifier Formulations
Oil-in-Water (O/W) Emulsions
INPEs with higher HLB values (typically > 10) are effective emulsifiers for forming stable oil-in-water (O/W) emulsions. These are widely used in agrochemical formulations, water-based paints, and some industrial cleaning applications.[1][2]
Water-in-Oil (W/O) Emulsions
INPEs with lower HLB values (typically < 10) are suitable for creating water-in-oil (W/O) emulsions, which find applications in areas such as cosmetics, oil-based lubricants, and some specialized coatings.
Microemulsions and Nanoemulsions in Drug Delivery
The ability of INPEs to form microemulsions and nanoemulsions makes them of interest in drug delivery systems for poorly water-soluble drugs. These formulations can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). While specific patents for INPEs in these applications are not abundant, the principles of using non-ionic surfactants for self-emulsifying drug delivery systems (SEDDS) are well-established.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol provides a general method for preparing an O/W emulsion using an INPE as the primary emulsifier.
Materials:
-
This compound ethoxylate (of desired HLB)
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, add the desired amount of deionized water. If required, add any water-soluble components and stir until dissolved.
-
Preparation of the Oil Phase: In a separate beaker, add the desired amount of the oil phase.
-
Dispersion of the Emulsifier: Add the calculated amount of the this compound ethoxylate to either the water or oil phase, depending on its solubility, and stir until fully dispersed. For O/W emulsions, the INPE is typically added to the oil phase.
-
Pre-emulsification: Slowly add the oil phase containing the emulsifier to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization: Transfer the pre-emulsion to a high-shear homogenizer. Homogenize at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes) until a stable, milky-white emulsion is formed. The optimal homogenization time and speed should be determined experimentally.
-
Cooling: If homogenization generates heat, cool the emulsion to room temperature while stirring gently.
-
Characterization: Characterize the emulsion for droplet size, zeta potential, and stability as described in the following protocols.
Protocol for Droplet Size Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and droplets in a suspension or emulsion.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Micropipettes
-
Deionized water (filtered)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation: Dilute a small aliquot of the emulsion with filtered deionized water to a suitable concentration. The appropriate dilution factor will depend on the instrument and the initial concentration of the emulsion and should be determined to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of water) and the sample temperature.
-
Perform the measurement. The instrument will typically perform several runs and average the results.
-
-
Data Analysis: The software will generate a report including the Z-average diameter, polydispersity index (PDI), and the particle size distribution by intensity, volume, and number. A low PDI (e.g., < 0.3) generally indicates a narrow size distribution.
Protocol for Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of emulsion stability.
Materials and Equipment:
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Specific folded capillary cells or dip cells
-
Syringes
-
Deionized water (filtered)
Procedure:
-
Instrument Setup: Prepare the instrument as per the manufacturer's guidelines.
-
Sample Preparation: Dilute the emulsion with filtered deionized water to an appropriate concentration for the instrument.
-
Cell Loading: Carefully inject the diluted sample into the measurement cell using a syringe, avoiding the introduction of air bubbles.
-
Measurement:
-
Place the cell in the instrument.
-
Enter the sample and dispersant parameters into the software.
-
The instrument will apply an electric field and measure the velocity of the droplets, from which the zeta potential is calculated.
-
-
Data Analysis: The software will provide the zeta potential distribution and the mean zeta potential value. For O/W emulsions, a zeta potential of greater than |30| mV generally indicates good stability due to strong electrostatic repulsion between droplets.
Protocol for Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of an emulsion by subjecting it to stress conditions.
Methods:
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change.
-
-
Thermal Cycling:
-
Store the emulsion samples at elevated temperatures (e.g., 40-50 °C) for a defined period (e.g., 1-4 weeks).
-
Alternatively, cycle the samples between high and low temperatures (e.g., 4 °C and 40 °C) over several days.
-
At regular intervals, visually inspect the samples and measure their droplet size and zeta potential to monitor any changes.
-
Signaling Pathways and Logical Relationships
In the context of emulsification with INPEs, there are no specific biological signaling pathways directly involved. However, the relationship between the surfactant's molecular structure and its performance in an emulsion can be represented logically.
Conclusion
This compound ethoxylates are effective emulsifiers for a variety of applications. However, their use is increasingly scrutinized due to environmental concerns. For researchers and formulators, a thorough understanding of their physicochemical properties and performance is essential for developing stable and effective emulsion-based products, while also considering the regulatory landscape and the availability of safer, more sustainable alternatives. The protocols provided here offer a foundation for the systematic formulation and characterization of emulsions containing INPEs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isononylphenol Extraction from Soil
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of isononylphenol from soil samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from soil, providing potential causes and practical solutions.
General Issues
Q1: Why am I getting low recovery of this compound?
A1: Low recovery can stem from several factors:
-
Inefficient Extraction Method: The chosen method may not be optimal for your specific soil type. Soils with high organic content can bind strongly to this compound, requiring more rigorous extraction conditions.
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. While polar solvents like methanol and acetone can be effective, they may also co-extract interfering compounds. Apolar solvents such as hexane or dichloromethane may require a co-solvent or an acidification step to achieve good recoveries.
-
Insufficient Extraction Time or Power: For methods like Soxhlet or ultrasonic-assisted extraction, the duration and energy input are critical parameters that may need optimization.
-
Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the analytical detection of this compound, leading to artificially low readings.
-
Analyte Degradation: this compound can be susceptible to degradation under harsh extraction conditions, such as high temperatures.
Q2: How does soil type affect extraction efficiency?
A2: Soil composition significantly impacts extraction efficiency. Key factors include:
-
Organic Matter Content: Soils with high organic content tend to have a stronger affinity for organic pollutants like this compound, making extraction more challenging. This may necessitate the use of a more polar solvent mixture or a more aggressive extraction technique.
-
Clay Content: Clay particles have a large surface area and can adsorb organic compounds, potentially reducing extraction efficiency.
-
pH: The pH of the soil can influence the chemical form of this compound and its interaction with the soil matrix.
Q3: What are matrix effects and how can I mitigate them?
A3: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-extracted, interfering compounds from the sample matrix. These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification.
Mitigation Strategies:
-
Sample Cleanup: Employing a cleanup step after extraction, such as solid-phase extraction (SPE), can remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank soil sample that is similar to the samples being analyzed can help to compensate for matrix effects.
-
Isotope Dilution: Using a stable isotope-labeled internal standard of this compound is a highly effective method to correct for both extraction losses and matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analytical signal.
Method-Specific Troubleshooting
Q4: My Soxhlet extraction is running very slowly or not cycling properly. What should I do?
A4:
-
Check Heating: Ensure the heating mantle is at the correct temperature to allow for steady solvent evaporation without boiling too vigorously.
-
Solvent Volume: Verify that there is a sufficient volume of solvent in the boiling flask to initiate and maintain the siphoning cycle.
-
Thimble Placement: The top of the extraction thimble should be below the top of the siphon tube to ensure proper cycling.
-
Clogging: The siphon tube may be clogged. A gentle application of heat to the tube with a heat gun can sometimes resolve this. Ensure your sample is not packed too tightly in the thimble, which can impede solvent flow.
Q5: I suspect my Soxhlet extraction is incomplete. How can I improve it?
A5:
-
Increase Extraction Time: Soxhlet extraction can be slow. Increasing the extraction time (e.g., from 16 to 24 hours) can improve recovery.
-
Optimize Solvent: Ensure the solvent is appropriate for this compound and the soil type. A mixture of solvents, such as hexane and acetone, can be more effective than a single solvent.
-
Sample Preparation: Ensure the soil sample is homogenous and has a fine particle size to maximize the surface area for extraction. Mixing the sample with anhydrous sodium sulfate can help to dry the sample and improve solvent penetration.
Q6: My recoveries with ultrasonic extraction are inconsistent. What could be the cause?
A6:
-
Inconsistent Sonication: The position of the sample in the ultrasonic bath can affect the energy received. Ensure samples are placed in a consistent location. For probe sonicators, the depth of the probe in the solvent is important.
-
Temperature Fluctuation: The temperature of the ultrasonic bath can increase during operation. This can affect extraction efficiency and potentially degrade the analyte. Using a temperature-controlled bath is recommended.
-
Insufficient Sonication Time/Power: The duration and power of sonication may need to be optimized for your specific sample type and volume.
Q7: How do I optimize the parameters for ultrasonic extraction?
A7: Optimization is typically achieved by systematically varying one parameter at a time while keeping others constant. Key parameters to optimize include:
-
Solvent Composition: Test different solvents and solvent mixtures.
-
Sonication Time: Evaluate a range of extraction times (e.g., 5, 15, 30 minutes).
-
Temperature: Assess the effect of different temperatures on recovery.
-
Solvent-to-Sample Ratio: Vary the volume of solvent used for a fixed amount of soil.
Q8: What are the key parameters to control in MAE?
A8:
-
Microwave Power: Higher power can lead to faster extraction but may also cause analyte degradation if not controlled.
-
Temperature: Temperature is a critical parameter that needs to be carefully controlled to prevent analyte loss.
-
Solvent Choice: The solvent's ability to absorb microwave energy (dielectric constant) is important. Polar solvents are generally more efficient.
-
Extraction Time: MAE is typically very fast, with extraction times often in the range of 5-20 minutes.
Data Presentation
The following table summarizes the reported recovery efficiencies of different extraction methods for nonylphenol and other phenolic compounds from soil and sediment, which can serve as a proxy for this compound.
| Extraction Method | Solvent(s) | Soil/Sediment Type | Analyte | Average Recovery (%) | Reference |
| Soxhlet Extraction | Hexane/Acetone (1:1) | Spiked Soil | Phenols | ~52% | [1](2) |
| Ultrasonic Extraction | Methanol/Dichloromethane (1:1) | Spiked Sand, Clay, Soil | Nonylphenol | >85% | [3](4) |
| Ultrasonic Extraction | Methanol/Ethyl Acetate (1:1) | Spiked Sand, Clay, Soil | Nonylphenol | >85% | [3](4) |
| Microwave-Assisted Extraction | Hexane/Acetone (1:1) | Reference Soil | Phenols | ~71% | [1](5) |
| Supercritical Fluid Extraction | Pure CO2 | Contaminated Soil | PAHs* | Good agreement with other methods | [6](6) |
*Note: Data for Polycyclic Aromatic Hydrocarbons (PAHs) is included as a reference for a class of semi-volatile organic compounds.
Experimental Protocols
This section provides detailed methodologies for common this compound extraction techniques.
Soxhlet Extraction Protocol
This method is suitable for achieving exhaustive extraction but is time and solvent-intensive.
Materials:
-
Soxhlet extraction apparatus (boiling flask, extractor, condenser)
-
Heating mantle
-
Cellulose extraction thimbles
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane/acetone, 1:1 v/v)
-
Rotary evaporator
-
Glass wool
Procedure:
-
Weigh approximately 10 g of air-dried and sieved soil into a beaker.
-
Mix the soil with an equal amount of anhydrous sodium sulfate until the mixture is free-flowing.
-
Place a small plug of glass wool at the bottom of a cellulose extraction thimble.
-
Transfer the soil-sodium sulfate mixture into the thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of the extraction solvent to the boiling flask, along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Turn on the heating mantle and adjust the temperature to maintain a gentle boiling of the solvent.
-
Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool completely.
-
Drain the remaining solvent from the extractor into the boiling flask.
-
Concentrate the extract to the desired volume (e.g., 1-5 mL) using a rotary evaporator.
-
The extract is now ready for cleanup or direct analysis.
Ultrasonic-Assisted Extraction (UAE) Protocol
This method is faster and uses less solvent than Soxhlet extraction.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Extraction solvent (e.g., methanol/dichloromethane, 1:1 v/v)
-
Pasteur pipettes
Procedure:
-
Weigh approximately 5 g of air-dried and sieved soil into a centrifuge tube.
-
Add 20 mL of the extraction solvent to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the soil.
-
Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes. Maintain a constant temperature in the bath if possible.
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully collect the supernatant (the solvent extract) using a Pasteur pipette and transfer it to a clean collection vial.
-
Repeat the extraction (steps 2-6) on the soil pellet with a fresh portion of solvent for exhaustive extraction.
-
Combine the supernatants from the extractions.
-
The combined extract can then be concentrated or used for further cleanup and analysis.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from soil samples.
Troubleshooting Logic for Low this compound Recoverydot
References
- 1. Comparison of microwave-assisted extraction and Soxhlet extraction for phenols in soil samples using experimental designs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Isononylphenol gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of isononylphenol.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can affect resolution, integration, and ultimately, the accuracy of your results.[1][2][3] This guide provides a systematic approach to troubleshooting and resolving peak tailing issues specifically for this compound analysis.
My this compound peaks are tailing. What are the most common causes and how do I fix them?
Peak tailing for a polar compound like this compound, which is a complex mixture of isomers, is often caused by a combination of factors.[4] The primary culprits are typically interactions with active sites within the GC system, improper setup, or column contamination.[2][4][5] Below is a step-by-step guide to identify and remedy the issue.
Step 1: Inlet Maintenance
The inlet is the most common source of peak tailing problems.[6][7] Contamination builds up over time from sample matrix and septum particles, creating active sites that interact with the polar phenol group of this compound.[8]
Experimental Protocol: Inlet Maintenance
-
Cool Down: Set the inlet and oven temperatures to a safe temperature (e.g., 40°C) and turn off the carrier gas flow.[9]
-
Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect and Replace:
-
Septum: Look for coring or excessive wear. Replace if necessary.
-
Inlet Liner: Visually inspect for residue or discoloration. It is highly recommended to replace the liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile contaminants.[7]
-
O-ring: Replace the O-ring to ensure a proper seal.
-
-
Clean the Inlet: While the liner is removed, use a solvent-moistened swab to gently clean the inside of the inlet.
-
Reassemble: Install the new O-ring, liner, and septum. Ensure the column is properly positioned in the inlet according to the manufacturer's instructions.[6]
-
Condition the Inlet: Heat the inlet to your method's temperature for 10-15 minutes to drive off any volatile contaminants from the new components before running a sample.[10]
Step 2: Column Conditioning and Care
An improperly conditioned or contaminated column is another major cause of peak tailing.[2][4] Active silanol groups on the column's stationary phase can interact with the hydroxyl group of this compound, causing tailing.
Experimental Protocol: GC Column Conditioning (for a new column or to restore performance)
-
Installation: Install the column in the inlet, but do not connect it to the detector. This prevents contamination of the detector with column bleed.
-
Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[11]
-
Heating Program:
-
Cool Down and Connect: Cool the oven, then connect the column to the detector, ensuring a proper leak-free connection.
If the column is contaminated:
-
Trim the Column: Cut 15-20 cm from the inlet end of the column to remove non-volatile residues.[2][6] Remember to update the column length in your instrument software.
Step 3: Check for System Leaks and Flow Path Obstructions
Leaks in the gas lines or connections can introduce oxygen and moisture, which can degrade the column and create active sites.[12] Obstructions in the flow path can cause turbulence, leading to peak tailing.[4][6]
-
Leak Check: Use an electronic leak detector to check all fittings and connections, especially after any maintenance.
-
Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector. A poor cut can create turbulence.[2][6]
Step 4: Method Optimization
If maintenance does not resolve the issue, your analytical method may need adjustment.
-
Injection Volume: Overloading the column can cause peak distortion.[13] Try reducing the injection volume or diluting the sample.
-
Solvent Effect: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[3][14]
Step 5: Consider Derivatization
For highly polar compounds like phenols that continue to exhibit tailing, derivatization can be an effective solution. This process chemically modifies the polar hydroxyl group to make the molecule less polar and more volatile, reducing its interaction with active sites.[15][16]
Experimental Protocol: Silylation of this compound (General Procedure)
Silylation replaces the active hydrogen on the phenol's hydroxyl group with a trimethylsilyl (TMS) group.[16]
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dry sample residue.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature before injecting it into the GC.
Table 1: Troubleshooting Summary for this compound Peak Tailing
| Potential Cause | Identification | Solution |
| Contaminated Inlet | Tailing on all peaks, worsens over time. | Perform inlet maintenance: replace liner, septum, and O-ring.[6][7] |
| Column Contamination | Gradual increase in peak tailing and baseline noise. | Trim 15-20 cm from the front of the column.[2][6] |
| Active Column | Tailing is more pronounced for this compound than for non-polar compounds. | Condition the column according to the specified protocol. |
| System Leaks | Unstable baseline, noisy detector signal, and peak tailing. | Perform a leak check with an electronic leak detector. |
| Improper Column Installation | Sudden onset of peak tailing after column replacement. | Re-install the column, ensuring a clean cut and correct positioning.[6] |
| Column Overload | Peak fronting or tailing that improves with sample dilution. | Reduce injection volume or dilute the sample.[13] |
| Analyte-Specific Interactions | Persistent tailing despite a clean and well-maintained system. | Derivatize the sample to reduce the polarity of this compound.[16] |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a particular problem for phenols like this compound?
A1: Phenols have a polar hydroxyl (-OH) group that can form hydrogen bonds with active sites, such as exposed silanol groups (Si-OH), in the GC system.[4] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape with a "tail".
Q2: I've performed all the maintenance, but my peaks are still tailing. What else could be the issue?
A2: If you have ruled out system contamination and leaks, consider the following:
-
Solvent and Analyte Polarity Mismatch: A significant mismatch in polarity between your sample solvent, this compound, and the column's stationary phase can cause peak distortion.[14]
-
Thermal Decomposition: Although less common for this compound under typical conditions, thermally labile compounds can decompose in a hot inlet, which can sometimes appear as peak tailing.[4]
Q3: Can the complex isomeric nature of technical this compound contribute to peak shape issues?
A3: Yes, technical this compound is a complex mixture of many branched isomers. While this primarily affects the resolution and the appearance of a broad "hump" of co-eluting peaks, severe column degradation or activity can disproportionately affect some isomers over others, contributing to an overall distorted peak envelope.
Q4: How often should I perform inlet maintenance?
A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running samples with complex matrices, daily or weekly replacement of the liner and septum may be necessary. For cleaner samples, monthly maintenance may suffice.[17] It is good practice to establish a routine maintenance schedule to prevent problems before they arise.[17]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that cause it.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.
Caption: Diagram illustrating the interaction of polar this compound with active sites.
References
- 1. How To Identify Peaks in Gas Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 14. youtube.com [youtube.com]
- 15. journal.gnest.org [journal.gnest.org]
- 16. GC Technical Tip [discover.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Isononylphenol Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isononylphenol contamination in laboratory analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in laboratory settings?
A1: this compound is a chemical compound used in the manufacturing of plastics, detergents, and other industrial products. It is a known endocrine disruptor that can interfere with biological assays, particularly those involving hormonal pathways. In the laboratory, it can leach from plastic consumables and contaminate samples, reagents, and equipment, leading to inaccurate and unreliable experimental results.
Q2: What are the primary sources of this compound contamination in the lab?
A2: The most common sources of this compound contamination in a laboratory environment include:
-
Plastic Consumables: Polypropylene (PP) and polycarbonate (PC) tubes, pipette tips, and well plates can be significant sources of leached this compound.
-
Cleaning Agents: Some industrial detergents and soaps may contain nonylphenol ethoxylates, which can degrade into this compound.
-
Environmental Factors: Dust and airborne particles in the laboratory can carry this compound from various sources.
-
Cross-Contamination: Improper handling of samples and sharing of equipment can lead to the spread of contamination.[1][2]
Q3: How can I prevent this compound contamination in my experiments?
A3: A proactive approach is crucial for preventing this compound contamination. Key preventive measures include:
-
Material Selection: Whenever possible, use glassware instead of plastic. If plastic is necessary, choose high-quality, certified plastics that are tested for low leachables.
-
Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware and reusable equipment.[3][4]
-
Dedicated Equipment: Use dedicated glassware and equipment for sensitive assays to avoid cross-contamination.
-
Proper Laboratory Practices: Adhere to good laboratory practices, including wearing appropriate personal protective equipment (PPE), changing gloves frequently, and maintaining a clean and organized workspace.[5]
Q4: What are the signs of potential this compound contamination in my results?
A4: this compound contamination can manifest in various ways, including:
-
Assay Interference: Unexplained or inconsistent results in hormone-related assays, such as ELISA or cell-based reporter assays.
-
High Background Signals: An unusually high background signal in analytical measurements.
-
Irreproducible Data: Difficulty in reproducing experimental results, even with consistent protocols.
Troubleshooting Guides
Issue: Suspected this compound Contamination in an Assay
This guide provides a step-by-step approach to identifying and mitigating suspected this compound contamination.
Workflow for Troubleshooting this compound Contamination
Caption: Troubleshooting workflow for identifying and resolving this compound contamination.
Data Presentation
Table 1: Potential Sources of this compound Contamination from Laboratory Consumables
| Material Type | Common Labware | Potential for this compound Leaching | Mitigation Strategies |
| Glass (Borosilicate) | Beakers, flasks, bottles, vials | Very Low | Use as a first choice for sensitive applications. |
| Polypropylene (PP) | Centrifuge tubes, pipette tips, storage plates | Moderate to High | Use "low-bind" or "low-leachable" certified products. Pre-rinse with a suitable solvent. |
| Polycarbonate (PC) | Centrifuge tubes, flasks | Moderate to High | Avoid use with organic solvents. Leach testing is recommended for critical applications. |
| Polystyrene (PS) | Petri dishes, assay plates | Low to Moderate | Primarily for sterile, single-use applications. Avoid prolonged storage of solvents. |
| High-Density Polyethylene (HDPE) | Bottles, carboys | Low | Good for general-purpose storage of aqueous solutions. |
| Polytetrafluoroethylene (PTFE) | Stir bars, tubing, cap liners | Very Low | Excellent chemical resistance; a good choice for contact with aggressive solvents. |
Experimental Protocols
Protocol: Rigorous Cleaning of Glassware to Remove this compound
This protocol is designed for the thorough cleaning of laboratory glassware to eliminate potential phenolic contaminants like this compound.
Materials:
-
Laboratory-grade detergent
-
Acetone (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Deionized (DI) water
-
Appropriate brushes
-
Drying oven
Procedure:
-
Initial Wash:
-
Manually scrub the glassware with a suitable brush and laboratory-grade detergent in warm tap water.
-
Rinse thoroughly with tap water to remove all detergent residue.[4]
-
-
Solvent Rinse:
-
Rinse the glassware with acetone to remove organic residues. Ensure all surfaces are wetted. Collect the waste solvent for proper disposal.
-
Follow with a rinse using methanol to remove the acetone and any remaining contaminants.[4]
-
-
Deionized Water Rinse:
-
Rinse the glassware a minimum of three times with deionized water to remove all traces of solvents and inorganic ions.[3]
-
-
Drying:
-
Allow the glassware to air-dry in a clean, dust-free environment or place it in a drying oven at a temperature appropriate for the glassware type.
-
-
Storage:
-
Once dry, cover the openings of the glassware with aluminum foil or store it in a clean, closed cabinet to prevent airborne contamination.
-
Logical Relationship of Contamination Sources and Mitigation
Caption: Relationship between contamination sources, pathways, and mitigation strategies.
Signaling Pathway Interference
Diagram: Potential Interference of this compound with Estrogen Receptor Signaling
This compound, as an endocrine disruptor, can mimic estrogen and interfere with the normal estrogen receptor (ER) signaling pathway. This can lead to false positives or negatives in assays designed to measure estrogenic activity.
Caption: Potential mechanism of this compound interference with estrogen receptor signaling.
References
Technical Support Center: Isononylphenol Isomer Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of isononylphenol isomers during high-performance liquid chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound is typically a complex mixture of various structural isomers, primarily differing in the branching of the C9 alkyl chain attached to the phenol ring. These isomers often have very similar physicochemical properties, such as hydrophobicity and polarity, making their separation by conventional chromatographic techniques difficult. The co-elution of multiple isomers is a common issue, leading to broad, unresolved peaks.
Q2: What are the primary HPLC modes used for this compound isomer separation?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC have been utilized for the separation of this compound isomers.
-
Normal-Phase HPLC: This mode is well-suited for separating non-polar isomers based on subtle differences in their polarity. A silica-based column is typically used with non-polar mobile phases like hexane and a slightly more polar solvent like ethyl acetate.
-
Reversed-Phase HPLC: While challenging, RP-HPLC can also be employed. Specialized stationary phases, such as graphitic carbon, have shown success in resolving numerous isomers based on their structural differences. Standard C18 columns often result in a single, broad peak due to insufficient selectivity for the various branched isomers.
Q3: What is the importance of achieving good resolution for this compound isomers?
A3: Different this compound isomers can exhibit varying biological activities and toxicological profiles. Therefore, accurate identification and quantification of individual or groups of isomers are crucial for environmental monitoring, toxicological studies, and risk assessment. Poor resolution can lead to inaccurate quantification and misinterpretation of the biological impact of the mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound isomers.
Issue 1: Poor Resolution and Peak Co-elution
-
Question: My chromatogram shows a broad, unresolved hump instead of distinct peaks for this compound isomers. How can I improve the separation?
-
Answer: Poor resolution is the most common challenge. Here are several strategies to improve it, focusing on the key chromatographic factors: efficiency, selectivity, and retention.
-
Optimize the Stationary Phase:
-
Normal-Phase: For NP-HPLC, a high-quality silica column is recommended. Ensure the column is properly activated and equilibrated.
-
Reversed-Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a porous graphitic carbon (PGC) column (e.g., Hypercarb), which offers unique selectivity for structurally similar isomers.
-
-
Adjust the Mobile Phase Composition:
-
Normal-Phase: The ratio of the non-polar and polar solvents in your mobile phase is critical. For a hexane/ethyl acetate system, a very low percentage of ethyl acetate is often required. A shallow gradient can help to separate closely eluting isomers.
-
Reversed-Phase (PGC Column): The choice of organic modifier and additives is important. A gradient of acetonitrile in water with a small amount of acid (e.g., acetic acid) can be effective. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) to alter selectivity.
-
-
Modify the Flow Rate:
-
Lowering the flow rate can increase the interaction time of the isomers with the stationary phase, often leading to improved resolution, albeit with longer run times.
-
-
Adjust the Column Temperature:
-
Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve efficiency and peak shape. However, excessively high temperatures may reduce retention and resolution.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.
-
Check for Active Sites on the Column: In NP-HPLC, active silanol groups on the silica surface can interact with the hydroxyl group of the phenol, causing tailing. Ensure your mobile phase is sufficiently "deactivated" by adding a small amount of a polar modifier if necessary, or consider using a deactivated silica column.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.
-
Mobile Phase pH (RP-HPLC): For PGC columns, the mobile phase pH can influence peak shape. The addition of a small amount of acid can improve the peak symmetry of phenolic compounds.
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times of my this compound peaks are shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times can be due to several factors related to the stability of the HPLC system and the mobile phase.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This is particularly important in NP-HPLC, where equilibration times can be longer.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. In NP-HPLC, the water content of the mobile phase can significantly affect retention times, so use high-purity, dry solvents.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect mobile phase viscosity and retention.
-
Pump Performance: Inconsistent pump flow can lead to shifting retention times. Check for leaks and ensure the pump is delivering a stable flow rate.
-
Experimental Protocols
Protocol 1: Normal-Phase HPLC for this compound Isomer Separation
This protocol is a starting point for the separation of this compound isomers on a silica-based column.
-
Column: Cogent Silica-C™, 4 µm, 100Å, 4.6 x 100 mm
-
Mobile Phase:
-
A: Hexane
-
B: Ethyl Acetate
-
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 95% A / 5% B
-
20-25 min: Hold at 95% A / 5% B
-
25-30 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: 30°C
-
Detection: UV at 277 nm
-
Sample Preparation: Dissolve the this compound standard or sample in hexane.
Protocol 2: Reversed-Phase HPLC for this compound Isomer Separation
This protocol is designed for the separation of this compound isomers using a porous graphitic carbon column.
-
Column: Thermo Scientific™ Hypercarb™, 5 µm, 2.1 x 100 mm
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-30 min: Linear gradient to 100% B
-
30-40 min: Hold at 100% B
-
40-45 min: Return to 50% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Temperature: 40°C
-
Detection: UV at 225 nm or Fluorescence (Excitation: 225 nm, Emission: 305 nm)
-
Sample Preparation: Dissolve the this compound standard or sample in acetonitrile or methanol.
Data Presentation
The following tables should be used to record and compare the results of your method development experiments.
Table 1: Retention Times (t_R) of this compound Isomers under Different Conditions
| Peak Number | Method 1 (t_R, min) | Method 2 (t_R, min) | Your Method A (t_R, min) | Your Method B (t_R, min) |
| Isomer 1 | ||||
| Isomer 2 | ||||
| Isomer 3 | ||||
| ... |
Table 2: Resolution (R_s) Between Adjacent this compound Isomer Peaks
| Peak Pair | Method 1 (R_s) | Method 2 (R_s) | Your Method A (R_s) | Your Method B (R_s) |
| Isomers 1-2 | ||||
| Isomers 2-3 | ||||
| Isomers 3-4 | ||||
| ... |
Note: Resolution (R_s) should be ≥ 1.5 for baseline separation.
Visualizations
Troubleshooting Workflow for Poor Resolution of this compound Isomers
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis of this compound isomers.
Addressing Isononylphenol degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of isononylphenol during sample preparation.
Troubleshooting Guide
Issue: Low Recovery of this compound
Low recovery of this compound is a common issue that can arise from degradation during sample collection, storage, or extraction. This guide provides a systematic approach to troubleshooting and resolving this problem.
1. Sample Collection and Storage
-
Question: Could my samples be degrading before I even start the extraction?
-
Possible Causes:
-
Improper Storage Temperature: Phenolic compounds can degrade at room temperature.
-
Incorrect pH: Neutral or alkaline conditions can promote the oxidation of phenols.
-
Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV light.
-
-
Solutions:
-
Immediately after collection, store samples at or below 6°C.[1]
-
Adjust the sample pH to 4 or less using an acid like phosphoric or sulfuric acid.[1]
-
Store samples in amber glass containers to protect them from light.[2]
-
For long-term storage (up to 28 days), acidification to pH ≤ 2 and refrigeration at ≤ 6°C is recommended.[1]
-
2. Sample Extraction
-
Question: I'm losing my analyte during the extraction process. What could be going wrong?
-
Possible Causes:
-
High Extraction Temperature: Some extraction techniques, like Soxhlet or microwave-assisted extraction (MAE), use elevated temperatures that can degrade thermolabile compounds.[3][4]
-
Oxidation: The presence of oxidizing agents in the sample or solvents can lead to the degradation of this compound.
-
Extreme pH during Extraction: Both highly acidic and alkaline conditions, especially when combined with heat, can cause hydrolysis or degradation of phenolic compounds.[5][6]
-
Inappropriate Solvent: The choice of extraction solvent can impact the stability of the analyte.
-
-
Solutions:
-
Temperature Control: If using a high-temperature extraction method, consider optimizing the temperature and duration to minimize degradation. Compare with a room-temperature method like ultrasonic-assisted extraction if possible.
-
Use of Antioxidants: Add an antioxidant, such as ascorbic acid, to the extraction solvent to prevent oxidative degradation.[7][8] A common starting concentration is 0.1% (w/v).
-
pH Control: Maintain a slightly acidic pH during extraction if the protocol allows.
-
Solvent Selection: Use high-purity, HPLC, or LC-MS grade solvents to avoid contaminants that could promote degradation.[9]
-
3. Post-Extraction Handling
-
Question: My recoveries are still low even after optimizing collection and extraction. What else can I check?
-
Possible Causes:
-
Evaporation to Dryness: Concentrating the extract to complete dryness can lead to the loss of volatile phenols and increase the chance of oxidation.
-
Storage of Extract: Improper storage of the final extract can lead to degradation.
-
-
Solutions:
-
Gentle Evaporation: Evaporate extracts under a gentle stream of nitrogen and avoid complete dryness. Reconstitute the residue in a suitable solvent immediately.
-
Extract Storage: Store the final extracts in amber vials at low temperatures (e.g., -20°C) until analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during sample preparation?
A1: The primary degradation pathways for this compound, a phenolic compound, are oxidation and photodegradation. Oxidation can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents in the sample matrix or solvents, and is often accelerated by high pH and temperature. Photodegradation can occur upon exposure to UV light, such as from direct sunlight.
Q2: How can I prevent the oxidation of this compound in my samples?
A2: To prevent oxidation, you can take several steps:
-
Add an Antioxidant: Incorporate an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) into your collection vials or extraction solvents.
-
Control pH: Maintain an acidic pH (≤ 4) for your samples.[1]
-
De-gas Solvents: Purge your solvents with an inert gas like nitrogen to remove dissolved oxygen.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the container.
Q3: What is the best way to store my samples for this compound analysis?
A3: For optimal stability, samples should be stored in amber glass containers at a temperature of 6°C or lower.[1] The pH of the sample should be adjusted to 4 or less.[1] Following these steps can preserve the integrity of the sample for up to 28 days.[1]
Q4: Can the type of extraction method affect the stability of this compound?
A4: Yes, the extraction method can significantly impact stability. Methods that employ high temperatures, such as Soxhlet extraction, can potentially lead to thermal degradation.[4][10] It is advisable to use methods with milder conditions, like ultrasonic-assisted extraction or solid-phase extraction (SPE) at room temperature, when analyzing thermally sensitive compounds.
Q5: I am using GC-MS for analysis. Does the derivatization step affect this compound stability?
A5: Derivatization is a chemical reaction, and the conditions used (e.g., temperature, reagent) can potentially affect the analyte. However, derivatization is often necessary for GC-MS analysis of phenolic compounds to improve their volatility and thermal stability, which can paradoxically protect them from degradation in the hot GC inlet. It is crucial to optimize the derivatization conditions (time, temperature, and reagent concentration) to ensure complete reaction without causing degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Phenol Samples
| Parameter | Recommended Condition | Maximum Storage Time | Reference |
| Temperature | ≤ 6°C | 28 days (with acidification) | [1] |
| pH | ≤ 4 (with Phosphoric Acid) | 24 hours | [1] |
| pH | ≤ 2 (with Sulfuric Acid) | 28 days | [1] |
| Light Exposure | Store in amber containers | N/A | [2] |
Table 2: Recovery of Phenolic Compounds under Different Storage Conditions
| Phenolic Compound | Storage Condition | Duration | Retention (%) | Reference |
| Total Phenolics | Sunlight, 23°C | Not Specified | 47 | [11] |
| Total Phenolics | 40°C | Not Specified | Lower than sunlight | [11] |
| Malvidin 3-G | 38°C, aw 0.58 | 145 days | ~30 | [9] |
| Gallic Acid | 28°C and 38°C | 70 days | ~100 | [3] |
Experimental Protocols
Protocol 1: Preservation of Water Samples for this compound Analysis
This protocol is based on EPA method guidelines for preserving phenol samples.[1]
-
Sample Collection: Collect the water sample in a clean, amber glass bottle.
-
Acidification: For every 500 mL of sample, add sulfuric acid to adjust the pH to 2 or less. Verify the pH using pH paper.
-
Storage: Immediately store the sample in a refrigerator at a temperature of 6°C or below.
-
Analysis: Analyze the sample within 28 days of collection.
Protocol 2: Extraction of this compound from Solid Samples with an Antioxidant
This is a general protocol for ultrasonic-assisted extraction, incorporating an antioxidant to minimize degradation.
-
Sample Preparation: Weigh approximately 2 grams of the homogenized solid sample into a glass centrifuge tube.
-
Solvent Preparation: Prepare an extraction solvent of acetone and hexane (1:1, v/v). Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) and mix until dissolved.
-
Extraction: Add 10 mL of the prepared extraction solvent to the sample tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 3-6) on the sample pellet with a fresh aliquot of the extraction solvent.
-
Combine Extracts: Combine the supernatants from both extractions.
-
Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final volume to 1 mL with a suitable solvent for your analytical instrument (e.g., hexane for GC-MS, methanol for LC-MS).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. hawaii.edu [hawaii.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. twu.edu [twu.edu]
- 5. library.dphen1.com [library.dphen1.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. scielo.br [scielo.br]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Selecting an appropriate internal standard for Isononylphenol quantification
Technical Support Center: Quantification of Isononylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of this compound (INP).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard (IS) for this compound (INP) quantification?
A1: The most critical factor is the structural similarity to the analyte. This compound is a complex mixture of branched isomers. Therefore, the ideal internal standard is an isotopically labeled branched nonylphenol isomer. Using a linear nonylphenol isomer as an internal standard can lead to inaccurate results because it will have different chromatographic and mass spectrometric behavior compared to the branched isomers of INP.
Q2: Why are isotopically labeled internal standards considered the gold standard for INP analysis?
A2: Isotopically labeled internal standards, such as ¹³C-labeled or deuterated (d₄) nonylphenol, are considered the best choice for several reasons:
-
Similar Chemical and Physical Properties: They behave nearly identically to the native analyte during sample preparation (extraction, derivatization) and analysis (chromatography, ionization), providing the most accurate correction for sample loss and matrix effects.[1]
-
Co-elution: They often co-elute or elute very close to the analyte of interest, which is ideal for accurate quantification.
-
Mass Spectrometry Distinction: They are easily distinguished from the native analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer, without causing spectral interference.
Q3: Can I use a non-isotopically labeled compound as an internal standard?
A3: While isotopically labeled standards are preferred, a non-isotopically labeled compound can be used if a suitable labeled standard is unavailable. However, it must meet several criteria:
-
It should be a branched phenol to mimic the behavior of INP isomers.
-
It must not be present in the samples being analyzed.
-
It should have a retention time that is close to, but does not overlap with, the INP isomers or other sample components.
-
It should have similar extraction and derivatization efficiency to INP.
-
Commonly used non-labeled internal standards for general phenol analysis include compounds like 2,6-dichlorophenol, but their suitability for the complex INP mixture should be carefully validated.
Q4: What concentration of internal standard should I use?
A4: The internal standard should be added at a concentration that is within the linear range of the calibration curve and ideally close to the expected concentration of INP in your samples. A typical approach is to target a concentration in the lower to middle third of the calibration curve. This ensures a robust and measurable signal without saturating the detector or causing ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Improper column installation. 4. Incompatible solvent. | 1. Use a deactivated inlet liner; consider derivatization of phenols. 2. Bake the column at a high temperature (within its limit) or trim the front end (10-20 cm). 3. Re-install the column according to the manufacturer's instructions. 4. Ensure the sample solvent is compatible with the stationary phase. |
| Low or No Internal Standard Signal | 1. Incorrect spiking of the internal standard. 2. Degradation of the internal standard. 3. Issues with the injection system (e.g., clogged syringe). 4. Mass spectrometer not monitoring the correct ions. | 1. Verify the concentration and addition of the IS solution. 2. Check the stability and storage conditions of your IS stock solution. 3. Clean or replace the GC syringe and inspect the inlet. 4. Confirm the m/z values for the IS in your MS method. |
| High Variability in IS Area Counts | 1. Inconsistent injection volume. 2. Leaks in the GC inlet. 3. Poor sample mixing after IS addition. 4. Matrix effects suppressing or enhancing the IS signal inconsistently. | 1. Use an autosampler for precise injections; check syringe for air bubbles. 2. Perform a leak check on the inlet septum and fittings. 3. Ensure thorough vortexing or mixing of the sample after adding the internal standard. 4. Evaluate matrix effects; consider further sample cleanup or using a more suitable isotopically labeled IS. |
| IS Co-elutes with an Interfering Peak | 1. Insufficient chromatographic resolution. 2. Presence of an unexpected matrix component. | 1. Optimize the GC temperature program (slower ramp rate). 2. Use a different GC column with a different stationary phase. 3. For MS/MS, select a more specific MRM transition for the internal standard. |
Data Presentation: Comparison of Potential Internal Standards for this compound
The selection of an appropriate internal standard is crucial for accurate quantification. The following table compares potential candidates.
| Internal Standard | Type | Rationale for Use | Advantages | Disadvantages |
| 4-n-Nonylphenol-¹³C₆ | Isotopically Labeled | Closely related structure to INP, differing only in isotopic composition. | Excellent for correcting matrix effects and procedural losses. High accuracy and precision.[2] | May not perfectly mimic the chromatographic behavior of all branched INP isomers. |
| p-n-Nonylphenol-d₄ | Isotopically Labeled | Deuterated analog of a nonylphenol isomer. | Similar benefits to ¹³C-labeled standards. | Potential for isotopic exchange (less common in GC-MS). Does not represent the branched structure of INP. |
| 4-(3,6-Dimethyl-3-heptyl)phenol-¹³C₆ | Isotopically Labeled Branched Isomer | Isotopically labeled version of a major branched isomer found in technical INP mixtures. | Ideal choice as it closely mimics the structure and behavior of the major components of INP. | May be more expensive and less readily available. |
| Bisphenol A-d₁₆ | Isotopically Labeled Phenol | A common, stable, and commercially available isotopically labeled phenol. | Good stability and chromatographic properties. | Structurally different from INP, which may lead to differences in extraction and ionization efficiency. |
| 2,6-Dichlorophenol | Non-Labeled Phenol | A common internal standard for EPA methods for phenol analysis.[3] | Inexpensive and readily available. | Significant structural and chemical differences from INP, leading to potential inaccuracies in quantification. Not recommended for high-accuracy analysis. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for Water Samples
This protocol is based on standard methods for the extraction of phenols from aqueous matrices.
-
Sample Collection: Collect 1 L of water sample in a clean glass bottle.
-
Acidification: Adjust the pH of the sample to <2 with concentrated sulfuric acid.
-
Internal Standard Spiking: Add a known amount of the selected internal standard solution (e.g., 100 ng of 4-n-Nonylphenol-¹³C₆ in methanol) to the sample.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 500 mg) with 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water (pH <2).
-
Pass the entire water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
After loading, dry the cartridge by purging with nitrogen for 10 minutes.
-
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC-MS):
-
To the 1 mL extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
Protocol 2: GC-MS/MS Analysis
This protocol provides typical parameters for the analysis of derivatized this compound.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL, splitless.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 220°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound (TMS derivative): Precursor ion m/z 292.2, Product ions m/z 179.1, 207.2.
-
4-n-Nonylphenol-¹³C₆ (TMS derivative): Precursor ion m/z 298.2, Product ions m/z 185.1, 213.2.
-
Visualizations
References
Enhancing sensitivity of Isononylphenol detection in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of isononylphenol (INP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
A1: this compound (INP) is a complex mixture of organic compounds, primarily used in the production of plasticizers and other industrial products. It is classified as an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of organisms.[1] Due to its potential health risks and persistence in the environment, highly sensitive and accurate detection methods are necessary to monitor its presence in various matrices, including environmental samples, food products, and biological fluids.[1]
Q2: What are the primary challenges in analyzing this compound in complex matrices?
A2: The main challenges include:
-
Isomer Complexity: Commercial this compound is not a single compound but a complex mixture of many branched isomers.[1][2][3] This complexity makes chromatographic separation and quantification difficult, as different isomers may elicit different responses in the analytical instrument.[2]
-
Matrix Effects: Complex sample matrices (e.g., wastewater, fatty foods, biological tissues) contain numerous co-extracted substances that can interfere with the analysis. In liquid chromatography-mass spectrometry (LC-MS), these interferences can cause ion suppression or enhancement, leading to inaccurate quantification.[4][5]
-
Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods and efficient sample pre-concentration steps to achieve reliable detection.
Q3: Which analytical techniques are most suitable for sensitive this compound detection?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most established and powerful techniques for this compound analysis.[6]
-
GC-MS: Offers excellent separation for the various isomers, especially when using high-resolution capillary columns.[2][3][7][8] Derivatization is often required to improve the volatility and thermal stability of the phenol group.
-
LC-MS/MS: Provides high sensitivity and selectivity, particularly for analyzing extracts with minimal cleanup. It can often analyze this compound without derivatization.[9][10] The use of techniques like isotope dilution mass spectrometry (IDMS) can help compensate for matrix effects.[11]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For extremely complex samples, GCxGC provides superior separation power for resolving the numerous isomers present.[1][12]
Q4: How can I improve the chromatographic separation of this compound isomers?
A4: Achieving good separation of the isomers is crucial for accurate analysis. High-resolution, long capillary GC columns (e.g., 100-meter columns) have been shown to resolve a significant number of para-isomers.[2][3][7][8] For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced resolving power.[12]
Q5: What is derivatization, and when is it necessary for this compound analysis?
A5: Derivatization is a chemical reaction that modifies the analyte to create a new compound with improved analytical properties.[13] For GC-MS analysis of phenols, derivatization is often used to:
-
Increase volatility and thermal stability.
-
Enhance sensitivity by introducing a functional group that responds strongly in the detector (e.g., an electron-capture detector).[14]
-
Improve chromatographic peak shape.
For LC-MS/MS, derivatization can be used to improve ionization efficiency and thus enhance detection sensitivity by several orders of magnitude.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or no analyte recovery during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution:
-
Optimize Extraction Method: For liquid-liquid extraction (LLE), ensure the solvent choice is appropriate and that the pH of the aqueous sample is adjusted to an acidic level (pH ≤ 2) to keep the phenol protonated and extractable into an organic solvent like methylene chloride.[17] For solid-phase extraction (SPE), ensure the chosen sorbent has the correct properties (e.g., mixed-mode media combining non-polar and ion-exchange characteristics can be effective for phenols).[18]
-
Verify SPE Procedure: The four steps of SPE (Condition, Load, Wash, Elute) must be performed correctly. Inadequate conditioning of the sorbent is a common cause of poor analyte retention and low recovery.[19] Ensure the sorbent does not dry out between conditioning and loading.[19]
-
Check for Breakthrough: Analyze the effluent from the sample loading and wash steps to see if the analyte is being lost. If so, the wash solvent may be too strong, or the loading flow rate may be too fast.[20]
-
Problem: Significant matrix effects (ion suppression/enhancement) in LC-MS analysis.
-
Possible Cause: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound in the MS source.[5]
-
Solution:
-
Improve Sample Cleanup: Incorporate additional cleanup steps after extraction. Solid-phase extraction is effective at removing many interfering substances.[21]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[4][22] However, this will also reduce the analyte concentration, so a balance must be found.
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled version of this compound as an internal standard.[11] This standard will experience the same matrix effects as the native analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.
-
Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or split peaks).
-
Possible Cause: Issues with the injector, column, or analytical method.
-
Solution:
-
Column Overload (Fronting): If peaks appear as "shark fins," you may be injecting too much sample onto the column.[23] Try diluting the sample or increasing the split ratio in the GC inlet.[23]
-
Active Sites (Tailing): Phenolic hydroxyl groups can interact with active sites in the GC inlet liner or column, causing peak tailing. Use a deactivated inlet liner and ensure the column is in good condition.[24] Contamination in the first few meters of the column is a common cause; trimming a small section off the front of the column can often resolve the issue.[24]
-
Solvent Mismatch (Split Peaks): Ensure the polarity of the injection solvent matches the polarity of the column's stationary phase as closely as possible.[24]
-
Problem: High background noise or ghost peaks in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process or the instrument itself.
-
Solution:
-
Analyze Blanks: Process a method blank (a clean sample matrix carried through the entire preparation and analysis procedure) to identify the source of contamination.[14]
-
Check Reagents and Glassware: Ensure all solvents are of high purity and that glassware is thoroughly cleaned. Phenolic compounds can leach from certain plastic materials, so use glass wherever possible.[25]
-
Perform Instrument Maintenance: Contamination can build up in the GC inlet or MS source. Clean the injector port and source according to the manufacturer's recommendations.[23][26] A "bake-out" of the GC system at a high temperature can also help remove contaminants.[27]
-
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound detection methods reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Food (High-Fat) | GC-MS | 1.79 µg/kg | 5.41 µg/kg | [1] |
| Food (Low-Fat) | GC-MS | 0.37 µg/kg | 1.11 µg/kg | [1] |
| Water | UHPLC-ESI-MS/MS | < 100 ng/g | - | [11] |
| Water | GC-MS | 0.025 µg/L | 0.1 µg/L | [25] |
| Wastewater & Sediment | HPLC-ESI-MS | 1 - 55 pg (on column) | - | [9][10] |
Table 2: Extraction Recovery Rates
| Matrix | Extraction Method | Recovery Rate | Reference |
| Food (High-Fat) | LLE with SPE cleanup | 91.8 - 108.6% | [1] |
| Food (Low-Fat) | LLE with SPE cleanup | 86.8 - 107.3% | [1] |
| Water | IDMS-based method | 83 - 108% | [11] |
| Water | Liquid-Liquid Microextraction | ~85% | [25] |
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
This protocol outlines a general procedure for extracting this compound from water samples using a non-polar SPE sorbent (e.g., C18).
Methodology:
-
Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the sorbent, followed by reagent water to equilibrate the phase.[19] This step ensures proper interaction between the sorbent and the sample.
-
Loading: Acidify the water sample to pH ≤ 2. Pass the sample slowly through the conditioned cartridge. The non-polar this compound molecules will be retained on the sorbent.
-
Washing: Pass a weak solvent (e.g., a water/methanol mixture) through the cartridge to wash away polar, interfering compounds that were not strongly retained.[20]
-
Elution: Pass a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to desorb and collect the target this compound analyte. The resulting eluate can then be concentrated and prepared for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of nonylphenol isomers in landfill leachate and municipal wastewater using steam distillation extraction coupled with comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry [pubs.usgs.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. settek.com [settek.com]
- 18. biotage.com [biotage.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. lcms.cz [lcms.cz]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. cdc.gov [cdc.gov]
Technical Support Center: Trace Level Isononylphenol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods for trace level isononylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace level this compound analysis?
A1: The most prevalent and effective techniques for analyzing trace levels of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to improve the volatility of this compound, while LC-MS/MS can analyze the compound directly.[1][2][3] The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: Why is sample preparation crucial for this compound analysis?
A2: Sample preparation is critical for trace level analysis to remove interfering components from the sample matrix, which can cause ion suppression or enhancement in LC-MS/MS and affect analytical accuracy.[4][5] It also serves to concentrate the analyte, which is essential for reaching the low detection limits required for environmental and biological samples.[6][7] Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating this compound from aqueous samples.[6][8][9][10]
Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS, phenolic compounds like this compound are often not volatile enough for gas chromatography.[11] Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[12][13] This process increases the volatility and thermal stability of this compound, leading to better chromatographic peak shape and sensitivity.[11][14]
Q4: What are matrix effects in LC-MS/MS analysis and how can they be minimized?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[5][15] To minimize matrix effects, one can:
-
Improve sample cleanup, for instance by using Solid-Phase Extraction (SPE).[15]
-
Optimize chromatographic separation to separate this compound from interfering matrix components.
-
Use an isotopically labeled internal standard, such as ¹³C-labeled this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[6]
-
Dilute the sample, which can reduce the concentration of interfering matrix components.[16]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after Solid-Phase Extraction (SPE). | Incomplete elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | Increase the solvent strength or try a different elution solvent. For C18 cartridges, a mixture of methanol and dichloromethane is often effective.[2] Ensure the elution volume is sufficient. |
| Analyte breakthrough during sample loading: The sample loading flow rate may be too high, or the sorbent capacity may be exceeded. | Reduce the sample loading flow rate (e.g., ~3 mL/min).[8] Ensure the amount of sorbent is adequate for the sample volume. | |
| Improper conditioning or equilibration of the SPE cartridge: Failure to properly activate and prepare the sorbent can lead to poor retention. | Condition the C18 cartridge with a solvent like acetone or methanol, followed by equilibration with reagent water before loading the sample.[8][9] | |
| Low or no signal in GC-MS analysis. | Incomplete derivatization: The derivatization reaction may not have gone to completion. | Ensure anhydrous conditions, as water can hydrolyze the derivatizing reagent.[12] Optimize the reaction time and temperature. For silylation with BSTFA, a reaction in acetone can be very rapid.[12] |
| Degradation in the injector: The GC inlet temperature may be too high, causing thermal degradation of the analyte. | Optimize the injection port temperature. A programmed temperature vaporizing (PTV) injector can be beneficial.[1] |
Poor Peak Shape and Reproducibility
| Symptom | Possible Cause | Suggested Solution |
| Tailing or fronting peaks in LC or GC. | Active sites in the analytical column: The phenolic group of this compound can interact with active sites on the column, leading to peak tailing. | Use a column specifically designed for polar compounds or one that is well-endcapped. For GC, ensure proper deactivation of the liner. |
| Extra-column dead volume: Improperly connected fittings can introduce dead volume, causing peak broadening. | Check all connections between the injector, column, and detector to ensure they are secure and properly seated.[17] | |
| Shifting retention times. | Changes in mobile phase composition (LC): Inaccurate solvent mixing or degradation of the mobile phase can cause retention time shifts. | Prepare fresh mobile phase daily. Prime the LC pumps to remove any air bubbles.[17] |
| Fluctuations in column temperature: Inconsistent column temperature will affect retention times. | Use a column oven to maintain a stable temperature. | |
| Inconsistent signal intensity in LC-MS/MS. | Matrix effects: Ion suppression or enhancement from co-eluting matrix components. | Use an isotopically labeled internal standard.[6] Improve the sample cleanup procedure to remove more matrix interferences.[15] |
| Contamination or carryover: Residual analyte from a previous injection can lead to ghost peaks or an unstable baseline. | Implement a robust needle wash protocol with a strong solvent.[18] Check for contamination in the sample path, including the injector and sample loop.[18] |
Experimental Protocols
Protocol 1: this compound Extraction from Water Samples using SPE
This protocol is a general guideline for the extraction of this compound from water samples using C18 Solid-Phase Extraction cartridges.
-
Cartridge Conditioning: Rinse the C18 SPE cartridge (e.g., 500 mg, 3 mL) sequentially with 6 mL of acetone, followed by 6 mL of methanol.[8]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 6 mL of reagent water through it, ensuring the sorbent does not go dry.[8]
-
Sample Loading: Acidify the water sample (e.g., 200 mL) and add an appropriate amount of isotopically labeled internal standard.[8] Pass the sample through the conditioned cartridge at a low flow rate (approximately 3 mL/min).[8]
-
Washing: Wash the cartridge with a solvent mixture designed to remove interferences while retaining the analyte (e.g., a methanol/water solution).[2]
-
Drying: Dry the cartridge thoroughly under a vacuum for 15-30 minutes until the sorbent is visibly dry.[2]
-
Elution: Elute the this compound from the cartridge using an appropriate solvent. A common choice is a methanol/dichloromethane solution.[2] Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for analysis.[1][15]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a general silylation procedure for this compound.
-
Solvent Exchange: Ensure the sample extract is in a solvent compatible with the derivatization reaction, such as acetone. Acetone has been shown to accelerate the reaction rate significantly.[12]
-
Reagent Addition: Add an excess of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample extract.[12]
-
Reaction: Vortex the mixture and allow it to react. The reaction in acetone can be complete in as little as 15 seconds at room temperature.[12] For other solvents, heating (e.g., at 75°C) may be required to ensure the reaction goes to completion.[13]
-
Analysis: Inject the derivatized sample directly into the GC-MS.
Quantitative Data Summary
Table 1: Example GC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Instrument | Thermo Scientific TRACE 1310 GC with TSQ Duo MS/MS | [1] |
| Injection Mode | Programmed Temperature Vaporizing (PTV) | [1] |
| Column | Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm) | [3] |
| Carrier Gas | Helium at 40 cm/sec | [3] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [1] |
| Calibration Range | 2 to 200 ppb | [1] |
Table 2: Performance Data for LC-MS/MS Method
| Parameter | Value | Reference |
| Instrument | UHPLC-ESI-MS/MS | [6][8] |
| Internal Standard | ¹³C₁-4-(3,6-dimethyl-3-heptyl)phenol | [6] |
| Detection Limit | < 100 ng/g | [6] |
| Recovery | 83-108% | [6] |
| Coefficient of Variation | 1.5% to 9% | [6] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Caption: Decision tree for troubleshooting matrix effects in LC-MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. shimadzu.com [shimadzu.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Solid Phase Extraction Techniques Explained | Phenomenex [phenomenex.com]
- 10. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Isononylphenol vs. 4-Nonylphenol: A Comparative Analysis of Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of isononylphenol and 4-nonylphenol, two alkylphenols that have garnered significant attention due to their potential as endocrine-disrupting chemicals. While both compounds are structurally related to estradiol and can interact with estrogen receptors, their potency and mechanisms of action exhibit notable differences. This document summarizes key experimental data, outlines the methodologies used in these studies, and provides a visual representation of the estrogen receptor signaling pathway to facilitate a comprehensive understanding of their comparative estrogenic profiles.
Executive Summary
This compound, a complex mixture of branched-chain nonylphenol isomers, generally exhibits a higher estrogenic activity compared to the linear 4-nonylphenol. This difference in potency is primarily attributed to the structural conformation of the branched alkyl chains in this compound, which allows for a more favorable interaction with the ligand-binding pocket of the estrogen receptor (ER). The data presented in this guide, derived from in vitro and in vivo studies, consistently demonstrates the superior ability of this compound and its constituent branched isomers to elicit estrogenic responses.
Data Presentation: Quantitative Comparison of Estrogenic Activity
The following table summarizes the quantitative data from various experimental assays comparing the estrogenic activity of this compound (represented by technical mixtures or specific branched isomers) and 4-nonylphenol.
| Assay Type | Test System | Compound | Endpoint | Result | Reference |
| Estrogen Receptor (ER) Binding Assay | Rat Uterine Cytosol | 4-Nonylphenol (mixture of isomers) | Relative Binding Affinity (RBA) vs. Estradiol (100%) | 0.026% | [1] |
| Estrogen Receptor (ER) Binding Assay | Human Estrogen Receptor Alpha (hERα) | p-Nonylphenol Isomers | IC50 | 2.1 - 8.1 x 10⁻⁶ M | [2] |
| Reporter Gene Assay (MVLN) | MCF-7 cells | p353-NP (branched isomer) | Relative Potency vs. Nonylphenol mixture | Same potency | [3] |
| Reporter Gene Assay (MVLN) | MCF-7 cells | 4n-NP (linear) | Estrogenic Response | Weak agonist, near detection limit | [3] |
| Cell Proliferation Assay (E-screen) | MCF-7 cells | 4n-NP (linear) | Estrogenic Activity | Measurable activity | [3] |
| Uterotrophic Assay | Immature Female Rats | p-Nonylphenol | Uterine Wet Weight | Significant increase at 100 and 200 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol and increasing concentrations of the test compound (this compound or 4-nonylphenol) are incubated with the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the estrogen receptor-ligand complexes. The HAP is then pelleted by centrifugation.
-
Quantification: The radioactivity in the HAP pellet, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test chemical) x 100.
MVLN Transcriptional Activation Cell Assay (Reporter Gene Assay)
This assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.
Protocol:
-
Cell Culture: MVLN cells, a MCF-7 human breast cancer cell line stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element (ERE), are cultured in a suitable medium.
-
Treatment: Cells are seeded in multi-well plates and exposed to various concentrations of the test compounds (this compound isomers or 4-nonylphenol) for a specified period (e.g., 24-72 hours).
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The estrogenic activity is expressed as the concentration of the test compound that elicits a half-maximal response (EC50). The relative potency of a test compound can be calculated by comparing its EC50 to that of a reference estrogen like 17β-estradiol.
Uterotrophic Assay in Rodents
This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Protocol:
-
Animal Model: Immature female rats (e.g., 21-25 days old) are used.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinylestradiol) and a vehicle control group are included.
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uterine weight can also be recorded after blotting to remove excess fluid (blotted weight).
-
Data Analysis: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.
Mandatory Visualization
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the primary mechanism through which this compound and 4-nonylphenol exert their estrogenic effects.
Caption: Estrogen Receptor (ER) Signaling Pathway.
This diagram outlines the mechanism by which estrogenic compounds like this compound and 4-nonylphenol bind to the estrogen receptor, leading to the transcription of target genes and subsequent cellular responses. The binding affinity and the efficiency of receptor activation at the initial step are key determinants of the overall estrogenic potency of these compounds.
References
Branched vs. Linear Nonylphenols: A Comparative Guide to Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Nonylphenols, a class of organic compounds used in the manufacturing of nonionic surfactants, are persistent environmental contaminants with known endocrine-disrupting properties. The biodegradability of these compounds is a critical factor in assessing their environmental risk. Technical nonylphenol is a complex mixture of isomers, primarily differing in the branching of the nine-carbon alkyl chain. This guide provides a comparative analysis of the biodegradability of branched versus linear nonylphenols, supported by experimental data, detailed protocols, and visual representations of degradation pathways.
Comparative Biodegradability Data
The structure of the nonyl group significantly influences the rate of biodegradation. Linear nonylphenols are generally more susceptible to microbial degradation than their branched counterparts. The increased steric hindrance and the presence of quaternary carbon atoms in branched isomers make them more recalcitrant.
| Nonylphenol Isomer | Structure | Half-life (days) in Oxic Soil | Reference |
| 4-NP₁ | Linear | 1.4 | [1] |
| 4-NP₃₈ | Branched | 2.1 | [1] |
| 4-NP₆₅ | Branched | 5.8 | [1] |
| 4-NP₁₁₂ | Branched | 8.4 | [1] |
| 4-NP₁₁₁ | Branched | 10.3 | [1] |
Experimental Protocols
Modified OECD Screening Test (OECD 301E)
This test is a static screening method for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a low concentration of microorganisms and incubated under aerobic conditions in the dark or diffuse light for at least 28 days. The degradation is monitored by measuring the Dissolved Organic Carbon (DOC) at different time intervals. The percentage of DOC removal is calculated by comparing the DOC in the test culture with that in a blank control.
2. Materials:
-
Mineral Medium: Prepare a stock solution containing:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Calcium chloride (CaCl₂)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Trace elements solution (e.g., MnSO₄, H₃BO₃, ZnSO₄, (NH₄)₆Mo₇O₂₄)
-
-
Inoculum: Secondary effluent from a domestic wastewater treatment plant or a laboratory-scale unit, filtered to remove large particles.
-
Test Substance: Branched or linear nonylphenol.
-
Reference Substance: A readily biodegradable substance like sodium benzoate or aniline to validate the test system.
-
Apparatus:
-
2-liter bottles or flasks
-
Membrane filtration apparatus (0.2-0.45 µm)
-
DOC analyzer
-
Incubator set at 20-25°C
-
3. Procedure:
-
Prepare the mineral medium and add the test substance to achieve a concentration of 10-40 mg of organic carbon per liter.
-
Inoculate the medium with the prepared inoculum to a final concentration of microorganisms of 0.5-10 mg of suspended solids per liter.
-
Prepare parallel blanks containing only the inoculum and the mineral medium, and a reference control with the reference substance.
-
Incubate the flasks in the dark or diffuse light at a constant temperature (20-25°C) with shaking or stirring.
-
At appropriate time intervals, withdraw samples from each flask.
-
Immediately filter the samples through a 0.2-0.45 µm membrane filter to remove bacteria.
-
Analyze the filtrate for DOC.
-
The test normally lasts for 28 days.
4. Data Analysis: Calculate the percentage of biodegradation (D) at each sampling time using the following formula:
D (%) = [1 - (Ct - Cb) / (C0 - Cb0)] x 100
Where:
-
Ct = mean DOC concentration in the test flasks at time t
-
Cb = mean DOC concentration in the blank flasks at time t
-
C0 = mean DOC concentration in the test flasks at time 0
-
Cb0 = mean DOC concentration in the blank flasks at time 0
A substance is considered readily biodegradable if it reaches a degradation level of ≥ 70% within a 10-day window during the 28-day test period.
Soil Microcosm Biodegradation Assay
This method assesses the biodegradability of nonylphenols in a soil environment.
1. Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to a soil sample, and the mixture is incubated under controlled conditions. Biodegradation is determined by measuring the evolution of ¹⁴CO₂ and analyzing the distribution of radioactivity in soil extracts and bound residues over time.
2. Materials:
-
Soil: Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Test Substance: ¹⁴C-labeled branched or linear nonylphenol.
-
Incubation Vessels: Biometer flasks or similar sealed containers that allow for trapping of evolved CO₂.
-
CO₂ Trapping Solution: e.g., 1 M NaOH.
-
Extraction Solvents: e.g., acetone, methanol, dichloromethane.
-
Analytical Instruments:
-
Liquid scintillation counter (LSC)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for metabolite identification.
-
High-temperature combustion furnace for analyzing bound residues.
-
3. Procedure:
-
Adjust the moisture content of the soil to a specific water holding capacity (e.g., 60%).
-
Pre-incubate the soil for a period (e.g., 7 days) to stabilize microbial activity.
-
Apply the ¹⁴C-labeled test substance to the soil, ensuring a homogenous distribution.
-
Place the treated soil into the incubation vessels.
-
Add a vial containing the CO₂ trapping solution to each vessel.
-
Seal the vessels and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Periodically sample the CO₂ trapping solution and analyze its radioactivity using LSC.
-
At selected time points, destructively sample replicate microcosms.
-
Extract the soil samples with appropriate solvents to separate the parent compound and its metabolites from the soil matrix.
-
Analyze the extracts by LSC to quantify the extractable radioactivity and by chromatographic techniques (GC-MS, LC-MS) to identify and quantify the parent compound and metabolites.
-
Analyze the extracted soil (bound residues) for remaining radioactivity by combustion.
4. Data Analysis:
-
Calculate the cumulative amount of ¹⁴CO₂ evolved over time as a percentage of the initially applied radioactivity.
-
Determine the concentration of the parent compound and its metabolites in the soil extracts over time.
-
Quantify the formation of bound residues.
-
Calculate the half-life (t₁/₂) of the parent compound using first-order kinetics.
Biodegradation Pathways
The structural differences between branched and linear nonylphenols lead to distinct microbial degradation pathways.
Branched Nonylphenol Biodegradation Pathway
The primary degradation pathway for branched nonylphenols, particularly those with a quaternary α-carbon, is initiated by an ipso-hydroxylation mechanism.
Caption: ipso-substitution pathway for branched nonylphenol.
Linear Nonylphenol Biodegradation Pathway
Linear nonylphenols are typically degraded via a pathway that resembles the β-oxidation of fatty acids, starting with the oxidation of the terminal carbon of the alkyl chain.
Caption: Alkyl chain oxidation pathway for linear nonylphenol.
Conclusion
The biodegradability of nonylphenols is highly dependent on the structure of the alkyl side chain. Linear nonylphenols are significantly more biodegradable than their branched isomers. This difference is attributed to the distinct enzymatic pathways involved in their degradation. Understanding these differences is crucial for accurately assessing the environmental fate and risk of nonylphenol isomers and for developing effective bioremediation strategies. The provided experimental protocols offer standardized methods for evaluating the biodegradability of these and other related compounds.
References
Navigating the Analytical Maze: A Comparative Guide to Isononylphenol Determination in Wastewater
For researchers, scientists, and professionals in drug development, the accurate quantification of endocrine-disrupting compounds like isononylphenol in complex matrices such as wastewater is paramount. This guide provides a comprehensive comparison of validated analytical methods, offering a clear overview of their performance, detailed experimental protocols, and the logical workflows involved.
Performance Snapshot: Comparing Analytical Techniques
The selection of an appropriate analytical method for this compound hinges on a variety of factors, including sensitivity, precision, and the nature of the sample matrix. Below is a summary of key performance indicators for commonly employed techniques, providing a basis for informed decision-making.
| Analytical Method | Analyte | Sample Preparation | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) |
| HPLC-FLD | 4-Nonylphenol | Solid-Phase Extraction (SPE) | >0.995 | 15.7 µg/L | 55.6 µg/L | - | - |
| GC-MS | 4-Nonylphenol | Solid-Phase Microextraction (SPME) with derivatization | >0.99 | 0.01 µg/L | 0.15 µg/L | 63-123% | 1.1-21% |
| LC-MS/MS | 4-Nonylphenol | Solid-Phase Extraction (SPE) | - | - | 1–10 ng/L | 84-112% | <10% |
Note: Data is compiled from various studies and may not be directly comparable due to differing experimental conditions and isomeric standards used.
In-Depth Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable analytical data. The following sections outline the key steps for the analysis of this compound in wastewater using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial first step for all chromatographic methods is the extraction and concentration of this compound from the wastewater matrix. Solid-Phase Extraction is a widely adopted technique for this purpose.
Objective: To isolate and concentrate nonylphenol isomers from aqueous samples.
Apparatus and Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Glass fiber filters (1 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Filter the wastewater sample (typically 100-500 mL) through a 1 µm glass fiber filter to remove suspended solids.
-
pH Adjustment: Acidify the filtered sample to a pH of approximately 3 using HCl.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of ultrapure water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5-10 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with a small volume (e.g., 2 x 5 mL) of a suitable solvent, such as methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for chromatographic analysis.
Analytical Methodologies
Principle: This method separates this compound isomers on a chromatographic column, and the native fluorescence of the phenol group allows for sensitive and selective detection.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C8 or C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is 65:35 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20-100 µL.
-
Fluorescence Detector Wavelengths: Excitation at 225-230 nm and emission at 305-320 nm.[1]
Validation Parameters:
-
Linearity: A linear range is typically established from the LOQ to 1000 µg/L or higher, with a correlation coefficient (r²) > 0.99.
-
Precision: Relative standard deviation (RSD) for replicate injections should be <15%.
-
Accuracy/Recovery: Determined by analyzing spiked wastewater samples, with acceptable recovery typically in the range of 80-120%.
Principle: This technique involves the volatilization of this compound, separation of its isomers in a gaseous mobile phase, and detection based on their mass-to-charge ratio. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for phenol analysis (e.g., HP-5MS)
Procedure:
-
Derivatization (Optional but Recommended): To the concentrated extract from SPE, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-bis(trifluoroacetamide) (MBTFA) and heat to form silyl or trifluoroacetyl derivatives, respectively.[2]
-
GC Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
Validation Parameters:
-
Linearity: Achievable over a wide concentration range, often from low ng/L to µg/L levels.
-
LOD/LOQ: Can reach sub-ng/L levels, particularly with derivatization and in SIM mode.
-
Recovery: Assessed through the analysis of spiked samples, with typical acceptance criteria of 70-130%.
Principle: LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. It involves the ionization of the target analyte and the monitoring of specific precursor-to-product ion transitions.
Instrumentation:
-
LC system coupled to a triple quadrupole or other tandem mass spectrometer
-
C18 analytical column
Chromatographic and MS Conditions:
-
LC Mobile Phase: Gradient elution with a mixture of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenols.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is monitored for quantification.
Validation Parameters:
-
High Sensitivity: LOQs in the low ng/L range are readily achievable.[3]
-
High Selectivity: The use of MRM minimizes matrix interferences, leading to highly reliable quantification.
-
Robustness: The method is generally robust and applicable to a wide range of wastewater matrices.
Visualizing the Workflow: Method Validation
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in wastewater.
References
Performance Characteristics of Isononylphenol Measurement
An Inter-laboratory study was conducted to validate a new international standard method, ISO/CD 18857-2, for the determination of various organic compounds, including Isononylphenol, in water samples.[1][2] The study involved 14 laboratories from four European countries and Canada, with 13 laboratories ultimately reporting results.[3] This guide provides a comprehensive comparison of the method's performance across these laboratories, supported by experimental data and detailed protocols.
The analytical method is based on solid-phase extraction followed by derivatization and analysis using gas chromatography with mass spectrometric detection (GC-MS).[1][2] The performance of this method for the analysis of 4-nonylphenol (a mixture of isomers) was evaluated in two different water matrices: surface water and wastewater.[1][2]
The key performance indicators, including within-laboratory precision (repeatability) and between-laboratory precision (reproducibility), were determined. Accuracy was also assessed by comparing the measured concentrations to the true values.[1]
The study demonstrated that the analytical method is robust and reliable for quantifying this compound in the tested water samples.[1]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the inter-laboratory study for the measurement of 4-nonylphenol.
| Water Matrix | Analyte Concentration Range (µg/L) | Repeatability (CVr %) | Reproducibility (CVR %) | Recovery (%) |
| Surface Water | 0.05 - 0.4 | 1.9 - 7.8 | 10.0 - 29.5 | 98.0 - 144.1[1][2] |
| Wastewater | 0.1 - 5 | 1.9 - 7.8 | 10.8 - 22.5 | 95.4 - 108.6[1][2] |
CVr: Coefficient of variation of repeatability CVR: Coefficient of variation of reproducibility
Experimental Protocol
The analytical method employed by the participating laboratories is detailed in ISO/CD 18857-2. The key steps are outlined below:
1. Sample Preparation:
-
Non-filtered water samples (surface water and wastewater) were used.[1]
-
Samples were homogenized and acidified to a pH of 2 with sulfuric acid.[3]
2. Solid-Phase Extraction (SPE):
-
The acidified water sample was passed through a solid-phase extraction cartridge to extract the analytes.[1]
3. Elution:
-
The analytes were eluted from the SPE cartridge using a suitable solvent.[1]
4. Derivatization:
-
The eluted analytes were derivatized to make them suitable for gas chromatography.[1]
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized extract was then analyzed by gas chromatography coupled with mass spectrometric detection to identify and quantify the target compounds.[1] Isotope-marked standard compounds were used as internal standards for precise and accurate quantitation.[1][2]
Experimental Workflow
The following diagram illustrates the experimental workflow for the inter-laboratory measurement of this compound.
Caption: Experimental workflow for this compound measurement.
References
A Comparative Performance Analysis of Isononylphenol-Based and Alcohol Ethoxylate Surfactants for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of surfactants as excipients, detergents, or formulation components is a critical decision governed by performance, biocompatibility, and regulatory considerations. This guide provides an objective comparison of two common non-ionic surfactant classes: isononylphenol-based surfactants, specifically this compound ethoxylates (a subset of nonylphenol ethoxylates or NPEs), and alcohol ethoxylates (AEs). This comparison is supported by experimental data to inform selection for laboratory and pharmaceutical applications.
Executive Summary
Alcohol ethoxylates (AEs) are increasingly favored over this compound ethoxylates (IPEs) and other alkylphenol ethoxylates (APEs) due to their superior environmental profile, including better biodegradability and lower aquatic toxicity.[1][2] While both surfactant classes offer excellent wetting, emulsifying, and detergent properties, the performance of AEs can be finely tuned by adjusting the length and branching of the hydrophobic alkyl chain and the length of the hydrophilic polyethylene glycol chain.[1] For applications in research and drug development, where interactions with biological systems are a concern, the endocrine-disrupting potential of NPEs is a significant drawback.[3][4][5]
Performance Comparison
The efficacy of a surfactant is determined by several key performance indicators, including its ability to reduce surface tension, its efficiency in forming micelles (indicated by the critical micelle concentration, or CMC), and its wetting and cleaning capabilities.
Physicochemical Properties
| Property | This compound Ethoxylate (NPE-9) | Linear Alcohol Ethoxylate (e.g., C12-14 with 7 EO) | Branched Alcohol Ethoxylate | Reference(s) |
| Critical Micelle Concentration (CMC) | Lower | Higher than NPE-9 | Higher than linear AEs | [1] |
| Surface Tension Reduction | Excellent | Excellent | Excellent | [1] |
| Wetting Performance | Good | Excellent | Very Good | [1][6] |
| Detergency | Excellent | Excellent | Good | [2][6] |
| Emulsification | Excellent | Good | Good | [1][6] |
Note: The performance of alcohol ethoxylates can vary significantly based on the alkyl chain length and the degree of ethoxylation.
Environmental and Toxicological Profile
The environmental fate and potential toxicity of surfactants are critical considerations, particularly in the context of increasing regulatory scrutiny.
| Parameter | This compound Ethoxylate (NPE) | Alcohol Ethoxylate (AE) | Reference(s) |
| Biodegradability | Poor, slow to degrade | Readily biodegradable | [1][2] |
| Aquatic Toxicity (LC50) | High (more toxic) | Low to moderate (less toxic) | [7][8] |
| Endocrine Disruption | Yes (known endocrine disruptor) | No | [3][4][5] |
Aquatic Toxicity Data:
| Surfactant | Species | LC50 / EC50 | Exposure Time | Reference |
| Nonylphenol | Daphnia magna (water flea) | 190 to 1200 µg/L | 48 hours | |
| Nonylphenol | Cyprinodon variegatus (sheepshead minnow) | 142 - 310 µg/L | 96 hours | [8] |
| Alcohols, C12-14, ethoxylated | Danio rerio (zebrafish) | 1.2 mg/L | 96 hours | [7] |
| Alcohols, C12-14, ethoxylated | Daphnia magna (water flea) | 0.53 mg/L | 48 hours | [7] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a key indicator of surfactant efficiency.
Methodology: Surface Tension Method
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).
-
Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The point of intersection of the two linear portions of this curve is the CMC.
Wetting Performance Assessment
The Draves wetting test is a standard method for evaluating the efficiency of a wetting agent.
Methodology: ASTM D2281 - Draves Wetting Test
-
Apparatus: A standard weighted cotton skein, a hook, and an anchor are required.
-
Procedure: The cotton skein is attached to the hook and anchor assembly.
-
The assembly is dropped into a graduated cylinder containing a solution of the surfactant at a specific concentration.
-
Measurement: The time required for the skein to become completely wetted and sink is measured. A shorter sinking time indicates better wetting performance.
Detergency Evaluation
Detergency is the ability of a surfactant to remove soil from a surface.
Methodology: Standard Test Method for Detergency
While various methods exist, a common approach involves the following steps:
-
Substrate Preparation: Standard soiled fabric swatches (e.g., with carbon black, oil, or sebum) are used.
-
Washing Process: The swatches are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) with a detergent solution containing the surfactant being tested.
-
Evaluation: The reflectance of the swatches is measured before and after washing using a colorimeter or spectrophotometer.
-
Calculation: The percentage of soil removal is calculated to quantify the detergency performance.
Biological Interactions and Signaling Pathways
For applications in drug development and biological research, the interaction of surfactants with cells and biological systems is of paramount importance. Non-ionic surfactants are generally considered milder than their ionic counterparts and are widely used for solubilizing membrane proteins.[9][10] However, they are not biologically inert.
Nonylphenol and its ethoxylates are known endocrine disruptors, capable of mimicking estrogen and interfering with hormonal signaling.[3][4][5] This property makes them unsuitable for many pharmaceutical and in-vivo research applications.
Certain breakdown products of surfactant phospholipids, such as lysophosphatidic acid (LPA), can act as signaling molecules. LPA has been shown to activate downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[11]
Caption: Surfactant-induced activation of intracellular signaling pathways.
Experimental Workflow for Surfactant Selection
The following diagram outlines a logical workflow for selecting a suitable surfactant for a research or drug development application.
Caption: A workflow for the rational selection of surfactants.
Conclusion
The choice between this compound-based surfactants and alcohol ethoxylates involves a trade-off between performance in specific applications and environmental and biological compatibility. While IPEs have historically been effective and versatile surfactants, their poor biodegradability and endocrine-disrupting properties have led to their phasing out in many regions and applications. Alcohol ethoxylates offer a more sustainable and biocompatible alternative with a high degree of performance versatility. For researchers, scientists, and drug development professionals, the superior safety profile of alcohol ethoxylates makes them the more prudent choice for the majority of applications, particularly those involving biological systems.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice - Công Ty TNHH Hóa Chất Mercury [mercurychemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. ccme.ca [ccme.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. ajmc.com [ajmc.com]
Ecotoxicity of Isononylphenol and its Alternatives: A Comparative Guide
A detailed examination of the ecotoxicological profiles of isononylphenol and its common alternatives reveals significant differences in their impact on aquatic and terrestrial ecosystems. This guide provides a comparative analysis based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform substance selection and risk assessment.
This compound (INP), a member of the alkylphenol category, has been widely used in the production of various industrial and consumer products. However, concerns over its potential environmental persistence and endocrine-disrupting properties have prompted the investigation and adoption of several alternatives. This guide focuses on the ecotoxicity of this compound and compares it with common substitutes, including isononyl alcohol, dinonyl phenol, and alcohol ethoxylates.
Comparative Ecotoxicity Data
The following table summarizes the key ecotoxicity endpoints for this compound and its alternatives across different trophic levels. The data, primarily sourced from registrations under the European Chemicals Agency (ECHA), highlights the varying degrees of toxicity these substances exhibit.
| Substance | Test Organism | Endpoint | Value (mg/L) | Test Guideline |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.1 - 1 | OECD 203 |
| Daphnia magna (Water Flea) | 48h EC50 | 0.1 - 1 | OECD 202 | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 0.1 - 1 | OECD 201 | |
| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | 0.01 - 0.1 | OECD 211 | |
| Isononyl Alcohol | Danio rerio (Zebrafish) | 96h LC50 | >100 | OECD 203 |
| Daphnia magna (Water Flea) | 48h EC50 | >100 | OECD 202 | |
| Desmodesmus subspicatus (Green Algae) | 72h EC50 | >100 | OECD 201 | |
| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | 1 - 10 | OECD 211 | |
| Dinonylphenol | Pimephales promelas (Fathead Minnow) | 96h LC50 | 0.1 - 1 | OECD 203 |
| Daphnia magna (Water Flea) | 48h EC50 | 0.01 - 0.1 | OECD 202 | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 0.1 - 1 | OECD 201 | |
| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | <0.01 | OECD 211 | |
| Alcohol Ethoxylates (C12-16, 1-6 EO) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 1 - 10 | OECD 203 |
| Daphnia magna (Water Flea) | 48h EC50 | 0.1 - 1 | OECD 202 | |
| Desmodesmus subspicatus (Green Algae) | 72h EC50 | 1 - 10 | OECD 201 | |
| Daphnia magna (Water Flea) | 21d NOEC (Reproduction) | 0.1 - 1 | OECD 211 |
Note: The ecotoxicity of alcohol ethoxylates can vary significantly depending on the alkyl chain length and the degree of ethoxylation. The data presented here is for a representative range.
Experimental Protocols
The ecotoxicity data presented in this guide are derived from standardized tests conducted according to the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are internationally recognized and ensure the reliability and comparability of the results.
Acute Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[1] Fish are exposed to the test substance in a static or semi-static system, and mortality is observed at 24, 48, 72, and 96 hours.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) within a 48-hour period.[2] Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae. The test determines the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.
Chronic Toxicity Testing
-
OECD 211: Daphnia magna Reproduction Test: This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[3] Young female daphnids are exposed to the test substance for 21 days, and the total number of live offspring produced is compared to a control group to determine the No-Observed-Effect Concentration (NOEC).
Ecotoxicity Assessment Workflow
The following diagram illustrates the typical workflow for a comparative ecotoxicity assessment of chemical substances.
Caption: Workflow for Comparative Ecotoxicity Assessment.
Signaling Pathways and Logical Relationships
The endocrine-disrupting potential of this compound is a key area of concern. It is known to interact with estrogen receptors, potentially leading to adverse effects on the reproductive systems of aquatic organisms. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified Estrogenic Signaling Pathway of this compound.
In contrast, alternatives like isononyl alcohol and alcohol ethoxylates are generally considered to have a lower potential for endocrine disruption due to their different chemical structures, which do not mimic natural hormones as closely.
References
Unveiling the Optimal Path for Isononylphenol Synthesis: A Comparative Analysis of Catalytic Contenders
For researchers, scientists, and professionals in drug development seeking efficient and environmentally benign methods for Isononylphenol (INP) synthesis, the choice of catalyst is a critical determinant of process viability and product quality. This comprehensive guide provides a comparative analysis of various catalysts employed in the industrial production of INP, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
This compound, a key intermediate in the production of antioxidants, surfactants, and other specialty chemicals, is primarily synthesized through the Friedel-Crafts alkylation of phenol with nonene. The catalytic landscape for this reaction is diverse, ranging from traditional homogeneous acid catalysts to more modern solid acid systems. This guide delves into the performance of these catalysts, focusing on key metrics such as phenol conversion, selectivity towards the desired para-isononylphenol isomer, and catalyst reusability.
Performance Benchmarks: A Head-to-Head Comparison
The efficacy of different catalytic systems in this compound synthesis is summarized in the table below. The data highlights the trade-offs between catalyst activity, selectivity, and operational considerations.
| Catalyst Type | Catalyst Example | Phenol Conversion (%) | Selectivity to p-Isononylphenol (%) | Reaction Conditions | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid monohydrate | ~84 (based on propylene trimer charged) | High (predominantly mono-alkylated product) | 103-105°C, 4.5 hours | Recoverable, but requires neutralization and separation steps | High activity, good selectivity | Corrosive, difficult to separate from product, generates acidic waste |
| Homogeneous Base | Alkaline Ionic Liquid | 91 (nonene conversion) | 87 (nonylphenol yield) | 45-85°C | Recyclable | High conversion and selectivity at lower temperatures | Catalyst cost and stability can be a concern |
| Solid Acid (Ion-Exchange Resin) | Sulfonic acid functionalized resin | High | High | 80-130°C | Excellent | Easy separation, non-corrosive, reusable | Potential for catalyst deactivation, mass transfer limitations |
| Solid Acid (Zeolite) | - | Moderate to High | Shape-selective, can favor para isomer | Variable, often higher temperatures | Good | High thermal stability, shape selectivity | Susceptible to coking and deactivation, pore size limitations |
Delving into the Experimental Details
To provide a practical framework for catalyst evaluation, detailed experimental protocols for representative catalytic systems are outlined below.
Experimental Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid Monohydrate
This protocol is based on a typical batch process for the synthesis of this compound using a homogeneous acid catalyst.
Materials:
-
Phenol
-
Propylene trimer (a source of nonene isomers)
-
p-Toluenesulfonic acid monohydrate
-
Sodium carbonate (for neutralization)
Procedure:
-
A reaction vessel is charged with phenol and p-toluenesulfonic acid monohydrate.
-
The mixture is heated to the desired reaction temperature (e.g., 103-105°C).
-
Propylene trimer is gradually added to the reaction mixture over a period of time.
-
The reaction is allowed to proceed for a set duration (e.g., 4.5 hours) with continuous stirring.
-
After the reaction, the mixture is cooled and washed with water to remove the acid catalyst.
-
The organic layer is then neutralized with a sodium carbonate solution.
-
The final product is isolated through vacuum distillation to separate unreacted materials and purify the this compound.[1]
Experimental Protocol 2: Heterogeneous Catalysis with an Ion-Exchange Resin
This protocol describes a process utilizing a solid acid catalyst, which simplifies product purification and catalyst handling.
Materials:
-
Phenol
-
Nonene
-
Strongly acidic ion-exchange resin (e.g., a sulfonated polystyrene-divinylbenzene copolymer)
Procedure:
-
A packed-bed reactor is filled with the ion-exchange resin catalyst.
-
A pre-mixed feed of phenol and nonene, at a specific molar ratio, is continuously pumped through the heated reactor.
-
The reaction temperature is maintained within the optimal range for the specific resin (e.g., 80-130°C).
-
The liquid hourly space velocity (LHSV) is controlled to achieve the desired residence time.
-
The reactor effluent, containing this compound, unreacted phenol, and nonene, is collected.
-
The product mixture is then subjected to distillation to separate the this compound from the unreacted starting materials, which can be recycled back to the reactor feed.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in comparing different catalysts for this compound synthesis.
Caption: Experimental workflow for the comparative analysis of this compound synthesis catalysts.
Signaling Pathways of Catalytic Action
The fundamental difference in the catalytic pathways between homogeneous and heterogeneous acid catalysts is a key consideration.
Caption: Contrasting catalytic pathways for homogeneous and heterogeneous acid catalysts.
Conclusion
The selection of a catalyst for this compound synthesis requires a careful evaluation of various factors, including catalytic performance, process economics, and environmental impact. While homogeneous catalysts like p-toluenesulfonic acid offer high activity, solid acid catalysts, particularly ion-exchange resins, present a more sustainable and operationally simplified alternative due to their ease of separation and reusability. The data and protocols presented in this guide offer a foundational resource for researchers to navigate these choices and advance the development of more efficient and greener routes to this important industrial chemical.
References
Cross-Validation of GC-MS and HPLC Methods for Isononylphenol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of isononylphenol, a compound with known endocrine-disrupting properties, is of paramount importance. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting their performance characteristics based on experimental data, detailed methodologies, and a comparative discussion to aid in the selection of the most suitable technique for specific research needs.
Method Performance: A Quantitative Comparison
The choice between GC-MS and HPLC for this compound analysis often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the need for isomer-specific separation. Below is a summary of the quantitative performance data for both methods, compiled from various validation studies.
Table 1: Performance Characteristics of a Validated HPLC-FLD Method for this compound Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 15.7 µg/L |
| Limit of Quantification (LOQ) | 55.6 µg/L |
| Linearity (Correlation Coefficient, r) | 0.9951 |
| Precision (Relative Standard Deviation, RSD) | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated |
Table 2: Performance Characteristics of a Validated GC-MS Method for this compound Isomer Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 9.01 - 41.4 ng/L (for 12 individual isomers) |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Linearity (Correlation Coefficient, r²) | > 0.99 (for 12 individual isomers) |
| Precision (Relative Standard Deviation, RSD) | 0.6% - 14.0% |
| Accuracy (Recovery) | 69.4% - 129.0% |
A high-sensitivity GC-MS/MS method has also demonstrated excellent linearity with a correlation coefficient (R) of 0.9999 or higher and a repeatability of less than 6.01% RSD.
Discussion of Method Comparison
Both GC-MS and HPLC offer robust and reliable approaches for the determination of this compound.
GC-MS excels in its ability to separate the complex mixture of this compound isomers, which is crucial for isomer-specific toxicity studies.[1] The high resolution achievable with capillary GC columns, especially in comprehensive two-dimensional GC (GCxGC), allows for the separation and identification of a large number of isomers.[1] Furthermore, the mass spectrometric detection provides high selectivity and sensitivity, with reported detection limits in the low nanogram-per-liter range.[2] However, a derivatization step is sometimes employed to convert the less volatile phenols into more volatile compounds, which can add to the sample preparation time.[2]
HPLC , particularly when coupled with a fluorescence detector (HPLC-FLD), provides a sensitive and straightforward method for the quantification of total this compound. The sample preparation for HPLC can be simpler than for GC-MS, often involving solid-phase extraction (SPE) for sample clean-up and concentration. The reported HPLC-FLD method demonstrates good sensitivity with a limit of detection in the microgram-per-liter range. While normal-phase HPLC can achieve some separation of isomers, it is generally less powerful than GC for this purpose.
Experimental Protocols
Below are detailed methodologies for representative GC-MS and HPLC methods for this compound analysis.
GC-MS Experimental Protocol
This protocol is based on a method for the determination of this compound isomers in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify the water sample (e.g., 1 L) to a pH below 2.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute the trapped analytes with a suitable organic solvent (e.g., dichloromethane or acetone).
-
Concentrate the eluate under a gentle stream of nitrogen.
2. Derivatization (Optional but common)
-
To a portion of the concentrated extract, add a derivatizing agent (e.g., BSTFA).
-
Heat the mixture to facilitate the reaction and form trimethylsilyl derivatives of the phenols.
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized extract in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the isomers, for instance, starting at a lower temperature and ramping up to a final temperature.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions of the this compound isomers (or their derivatives) are monitored.
HPLC-FLD Experimental Protocol
This protocol is based on a method for the determination of this compound in aqueous samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Follow a similar SPE procedure as described for the GC-MS method to extract and concentrate the this compound from the sample.
2. HPLC Analysis
-
HPLC System: A liquid chromatograph equipped with a fluorescence detector.
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, run in either isocratic or gradient mode.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
Injection Volume: A defined volume of the concentrated extract is injected (e.g., 20 µL).
-
Fluorescence Detection: The excitation and emission wavelengths are set to be optimal for this compound (e.g., excitation at 225 nm and emission at 305 nm).
Logical Workflow for Method Cross-Validation
The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results within acceptable limits.
Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between the two will be dictated by the specific analytical needs of the researcher.
-
GC-MS is the method of choice for the separation and quantification of individual this compound isomers , which is critical for detailed toxicological and environmental fate studies. Its high sensitivity makes it suitable for trace-level analysis.
-
HPLC-FLD offers a robust, sensitive, and often simpler alternative for the quantification of total this compound , particularly in routine monitoring applications where isomer-specific information is not required.
For laboratories equipped with both instruments, a cross-validation study as outlined above can provide a comprehensive understanding of the methods' respective capabilities and ensure the generation of high-quality, comparable data.
References
Navigating the Shift from Isononylphenol: A Comparative Guide to Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals
The industrial use of isononylphenol and its derivatives, particularly this compound ethoxylates, has come under increasing scrutiny due to their environmental persistence and endocrine-disrupting properties. As regulatory pressures mount and consumer demand for safer products grows, the scientific community is pivotal in identifying and validating viable, environmentally benign alternatives. This guide provides a technical comparison of common substitutes for this compound, focusing on their environmental impact, supported by experimental data and detailed methodologies.
Executive Summary
This compound's primary environmental concern stems from its degradation to nonylphenol (NP), a persistent xenoestrogen known to mimic the effects of estradiol and disrupt endocrine systems in wildlife.[1] Key substitutes, such as alcohol ethoxylates (AEOs) and Di-isononyl phthalate (DINP), offer more favorable environmental profiles, particularly concerning biodegradability and endocrine disruption potential. This guide will delve into the comparative data for these alternatives.
Comparative Environmental Impact Data
The following tables summarize the key environmental endpoints for this compound (represented by its degradation product, nonylphenol) and its common substitutes.
Table 1: Biodegradability
| Substance | Test Guideline | Biodegradation (%) | Timeframe (days) | Classification |
| Nonylphenol | OECD 301B | < 60% | 28 | Not Readily Biodegradable |
| Alcohol Ethoxylates (AEOs) | OECD 301B | > 60% | 28 | Readily Biodegradable |
| Di-isononyl phthalate (DINP) | OECD 301B | > 60% | 28 | Readily Biodegradable |
Table 2: Acute Aquatic Toxicity
| Substance | Organism | Test Guideline | LC50/EC50 (mg/L) |
| Nonylphenol | Fish (e.g., Rainbow Trout) | OECD 203 | 0.1 - 1.0 |
| Nonylphenol | Invertebrates (e.g., Daphnia magna) | OECD 202 | 0.03 - 0.3 |
| Alcohol Ethoxylates (AEOs) | Fish (e.g., Fathead Minnow) | OECD 203 | 1 - 10 |
| Alcohol Ethoxylates (AEOs) | Invertebrates (e.g., Daphnia magna) | OECD 202 | 1 - 10 |
| Di-isononyl phthalate (DINP) | Fish (e.g., Zebra Fish) | OECD 203 | > 100 |
| Di-isononyl phthalate (DINP) | Invertebrates (e.g., Daphnia magna) | OECD 202 | > 100 |
Table 3: Endocrine Disruption Potential
| Substance | Assay | Endpoint | Result |
| Nonylphenol | In vitro Estrogen Receptor (ER) Assay | Agonist | Potent estrogen mimic[1] |
| Nonylphenol | In vitro Androgen Receptor (AR) Assay | Antagonist | Weak androgen antagonist |
| Alcohol Ethoxylates (AEOs) | In vitro ER & AR Assays | - | Generally considered non-endocrine disrupting |
| Di-isononyl phthalate (DINP) | ECHA/EFSA Assessment | Multiple | Does not meet criteria for an endocrine disruptor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of environmental impact studies. Below are outlines of the key experimental protocols referenced in this guide.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This method evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.
Methodology:
-
Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
-
Test and Control Vessels: The test substance is added to the mineral medium in sealed vessels at a known concentration. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
-
CO2 Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with an inorganic carbon analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period and within a 10-day window after the biodegradation has exceeded 10%.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
Methodology:
-
Test Organisms: A standard fish species (e.g., Rainbow Trout, Zebra Fish, Fathead Minnow) is selected.
-
Test Solutions: A series of test solutions with different concentrations of the test substance are prepared, along with a control group with no test substance.
-
Exposure: Fish are exposed to the test solutions in tanks for 96 hours under controlled conditions (temperature, light, oxygen levels).
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Test Solutions: A range of concentrations of the test substance are prepared in a suitable medium, along with a control.
-
Exposure: Daphnids are exposed to the test solutions in beakers for 48 hours under controlled conditions.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation of the test vessel.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
In VitroAndrogen Receptor (AR) Transcriptional Activation Assay
This assay determines if a substance can bind to and activate the androgen receptor, indicating potential endocrine-disrupting activity.
Methodology:
-
Cell Culture: A mammalian cell line that has been genetically modified to contain the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive element is used.
-
Exposure: The cells are exposed to various concentrations of the test substance. A known androgen (e.g., dihydrotestosterone) is used as a positive control, and a solvent control is also included.
-
Incubation: The cells are incubated for a specific period to allow for receptor binding and reporter gene expression.
-
Measurement of Reporter Gene Activity: The activity of the reporter gene product (e.g., light produced by luciferase) is measured.
-
Data Analysis: An increase in reporter gene activity compared to the control indicates that the test substance is an androgen receptor agonist.
Visualizing Pathways and Workflows
Experimental Workflow for Environmental Impact Assessment
Caption: A tiered approach to evaluating the environmental impact of chemical substances.
Simplified Estrogen Receptor Signaling Pathway
Caption: Estrogenic compounds like nonylphenol can activate the estrogen receptor, leading to changes in gene expression.
Simplified Androgen Receptor Signaling Pathway
Caption: Androgen receptor antagonists can block the normal signaling pathway of androgens.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Isononylphenol
This guide provides essential safety protocols and logistical information for the handling and disposal of Isononylphenol, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
This compound, a member of the nonylphenol family, is a yellowish liquid with a slight phenolic scent.[1] While it is insoluble in water, it can irritate the skin.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is essential when working with this compound to protect against various exposure routes. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE Recommended | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | Protects against splashes and sprays that could cause eye damage.[2] Contact lenses should not be worn. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. For prolonged contact, consider heavier-duty gloves. | Prevents skin contact, as this compound can be irritating to the skin.[1] |
| Body Protection | A fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][4] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if exposure limits are exceeded or if working in a poorly ventilated area.[3] The specific cartridge should be selected based on the concentration and nature of the airborne contaminants. | Protects against the inhalation of harmful vapors or mists. |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting.[2] | Protects the feet from potential spills. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Precautionary Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[3]
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling and Experimental Procedures:
-
Avoid Inhalation and Contact: Do not breathe in vapors or mists. Avoid all contact with eyes and skin.[3]
-
Prevent Ignition: Keep this compound away from open flames, hot surfaces, and any other sources of ignition. Smoking is strictly prohibited in the handling area.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in tightly closed containers.[3]
3. Accidental Spills and First Aid:
-
Spill Response: In the event of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible, inert material such as sand or earth, and place it into a suitable container for disposal.[3] Ventilate the area and flush with water if appropriate, ensuring that the runoff does not enter sewage systems or waterways.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
4. Waste Disposal:
-
Containerization: All waste materials, including contaminated absorbents and disposable PPE, should be collected in properly labeled, sealed containers.
-
Regulatory Compliance: Dispose of all this compound waste in strict accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system, soil, or any water bodies.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

